Dimethyl ethanediimidate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
30986-09-5 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
dimethyl ethanediimidate |
InChI |
InChI=1S/C4H8N2O2/c1-7-3(5)4(6)8-2/h5-6H,1-2H3 |
InChI Key |
NSBPFQFYFXRMNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C(=N)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl-Substituted Ethylenediamines
A Note on Nomenclature: The term "dimethyl ethanediimidate" does not correspond to a common, stable chemical structure and is likely a misnomer for dimethyl-substituted ethylenediamines. This guide will focus on the two common isomers of dimethyl-substituted ethylenediamine: N,N'-dimethylethylenediamine and N,N-dimethylethylenediamine , which are widely used in research and industry.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N,N'-dimethylethylenediamine and N,N-dimethylethylenediamine, intended for researchers, scientists, and drug development professionals.
Core Properties
The physical and chemical properties of N,N'-dimethylethylenediamine and N,N-dimethylethylenediamine are summarized below. These tables facilitate a direct comparison of the two isomers.
Table 1: Physical and Chemical Properties
| Property | N,N'-Dimethylethylenediamine | N,N-Dimethylethylenediamine |
| Synonyms | sym-Dimethylethylenediamine, 1,2-Bis(methylamino)ethane | unsym-Dimethylethylenediamine, (2-Aminoethyl)dimethylamine |
| CAS Number | 110-70-3[1] | 108-00-9[2][3] |
| Molecular Formula | C₄H₁₂N₂[1] | C₄H₁₂N₂[2][3][4] |
| Molecular Weight | 88.15 g/mol [1] | 88.15 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid[5] | Colorless liquid with a fishy odor[3] |
| Boiling Point | 118-119 °C[5] | 107 °C[3] |
| Density | 0.818–0.819 g/mL at 20 °C[5] | Not specified |
| Refractive Index | 1.4270-1.4330 at 20 °C[6] | Not specified |
| Solubility | Miscible with chloroform and dichloromethane[7] | Soluble in water, alcohol, and other organic solvents[4] |
Table 2: Spectroscopic Data
| Spectroscopic Data | N,N'-Dimethylethylenediamine | N,N-Dimethylethylenediamine |
| ¹H NMR | Spectra available, shows characteristic peaks for methyl and methylene protons.[8] | Spectra available, shows distinct signals for the different methyl and methylene groups.[2][9] |
| ¹³C NMR | Spectra available.[10] | Spectra available.[2] |
| FTIR | Conforms to structure.[6] | Spectra available.[11] |
| Mass Spectrometry | Molecular ion peak at m/z 88.[8] | Molecular ion peak at m/z 88.[12] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of these compounds are crucial for their application in research and development.
Synthesis of N,N'-Dimethylethylenediamine
A common method for the synthesis of N,N'-dimethylethylenediamine involves the reaction of methylamine with 1,2-dichloroethane under pressure.
Protocol:
-
Methylamine is maintained at a temperature of 50 to 80 °C under a pressure of 1.0 to 2.0 MPa.
-
1,2-dichloroethane is added dropwise to the methylamine.
-
The reaction proceeds via a successive reaction of methylamine and 1,2-dichloroethane.
-
The hydrogen chloride produced during the reaction is neutralized using a basic compound such as an alkali metal hydroxide or alkoxide.
-
The final product, N,N'-dimethylethylenediamine, is obtained after separation from the neutralized product, reaction by-products, and any remaining starting materials.[13]
Another method involves the reaction of β-chloroethylamine hydrochloride with dimethylamine in an aqueous alkaline medium.[5]
Protocol:
-
β-chloroethylamine hydrochloride is dissolved in water.
-
An aqueous solution of dimethylamine (40%) and sodium hydroxide are added.
-
The reaction mixture is maintained at a temperature between 25-65°C for several hours.
-
The product is then isolated from the reaction mixture. Yields can be up to 86% with high purity.[5]
Synthesis of N-Boc-N,N'-dimethylethylenediamine
This protocol describes the protection of one of the amine groups in N,N'-dimethylethylenediamine, a common step in multi-step organic synthesis.
Protocol:
-
Dissolve N,N'-dimethylethylenediamine (1.5 g, 17.02 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dry dichloromethane (10 mL).
-
Stir the reaction mixture overnight.
-
Evaporate the solvent.
-
Add ethyl acetate (100 mL) and wash the organic phase with water (2 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo to yield the product as a pale yellow oil.[14]
Signaling Pathways and Experimental Workflows
Dimethyl-substituted ethylenediamines are extensively used as ligands in catalysis and as building blocks in the synthesis of biologically active molecules.
Role in Copper-Catalyzed Cross-Coupling Reactions
N,N'-dimethylethylenediamine is a highly effective ligand in copper-catalyzed cross-coupling reactions, such as C-N bond formation. The diagram below illustrates a generalized workflow for such a reaction.
Caption: Generalized workflow for a copper-catalyzed cross-coupling reaction using N,N'-dimethylethylenediamine.
Synthesis of Drug Conjugates
N,N'-dimethylethylenediamine is also used as a linker in the development of drug conjugates. The following diagram shows a logical workflow for the synthesis of a drug-linker construct.
Caption: Logical workflow for the synthesis of a drug-linker conjugate using N,N'-dimethylethylenediamine.
Applications
Both N,N'- and N,N-dimethylethylenediamine have a wide range of applications in research and industry.
N,N'-Dimethylethylenediamine
-
Coordination Chemistry: It acts as a bidentate ligand, forming stable complexes with various transition metals. These complexes are often used as catalysts.[5]
-
Catalysis: It is used as a ligand in copper-catalyzed reactions, such as the cyanation of aryl bromides and C-H arylation of unactivated benzene.[15]
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[16] It has been used in the development of drug conjugates, acting as a linker between the drug and a targeting moiety.[14]
-
CO₂ Capture: It enhances the adsorption of carbon dioxide in metal-organic frameworks (MOFs).[5]
N,N-Dimethylethylenediamine
-
Ligand in Coordination Chemistry: It is frequently used as a bidentate ligand to form stable chelates with transition metals, which are used in catalytic processes like cross-coupling reactions.[4]
-
Organic Synthesis: It serves as a catalyst or co-catalyst in various organic transformations, including C-H activation and asymmetric synthesis.[4]
-
Pharmaceuticals: It is utilized in the synthesis of APIs and is a precursor to the drug chloropyramine.[3][4]
-
Polymer Chemistry: It is used as a chain extender or cross-linking agent in the production of polyurethane foams, coatings, and adhesives.[4]
-
Agrochemicals: It is employed in the production of herbicides, fungicides, and insecticides.[4]
Safety and Handling
Both isomers are flammable liquids and vapors. They can be harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling these chemicals. They should be stored in a cool, dark place under an inert atmosphere.[5][7]
References
- 1. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 5. N,N'-Dimethylethylenediamine | 110-70-3 | Benchchem [benchchem.com]
- 6. N,N'-Dimethylethylenediamine, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 8. N,N'-Dimethyl-1,2-ethanediamine(110-70-3) 1H NMR spectrum [chemicalbook.com]
- 9. N,N-Dimethylethylenediamine(108-00-9) 1H NMR [m.chemicalbook.com]
- 10. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Dimethylethylenediamine(108-00-9) IR Spectrum [chemicalbook.com]
- 12. 1,2-Ethanediamine, N,N-dimethyl- [webbook.nist.gov]
- 13. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. N,N -Dimethylethylenediamine 98 110-70-3 [sigmaaldrich.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to N,N'-Dimethylethylenediamine: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dimethylethylenediamine (DMEDA), also known as 1,2-bis(methylamino)ethane, is a symmetrical diamine with the chemical formula C4H12N2. It serves as a versatile building block in organic synthesis and coordination chemistry. Its ability to act as a bidentate ligand has led to its use in the formation of various metal complexes, some of which exhibit catalytic activity. In the pharmaceutical industry, DMEDA is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other medically relevant molecules. This guide provides a comprehensive overview of its chemical structure and common synthetic routes, complete with detailed experimental protocols and quantitative data.
Chemical Structure and Properties
N,N'-Dimethylethylenediamine is characterized by a two-carbon backbone connecting two secondary amine groups, each bearing a methyl substituent. This structure allows for the formation of stable five-membered chelate rings with metal ions.
Below is a visualization of the chemical structure of N,N'-Dimethylethylenediamine.
Caption: Chemical structure of N,N'-Dimethylethylenediamine.
Physicochemical Properties
A summary of the key physicochemical properties of N,N'-Dimethylethylenediamine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H12N2 | [1][2][3] |
| Molar Mass | 88.15 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Odor | Strong amine/fishy odor | [3][6] |
| Boiling Point | 119 °C | [5] |
| Density | 0.819 g/mL at 20 °C | [5] |
| Refractive Index | 1.431 at 20 °C | [5] |
| Flash Point | 26 °C (closed cup) | [5] |
| Solubility | Soluble in water and many organic solvents | [6] |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| IR Spectrum | Available | [7][8] |
| Mass Spectrum (EI) | Available | [1][7] |
| ¹H NMR | Data available in various databases | [9] |
Synthesis of N,N'-Dimethylethylenediamine
Several synthetic routes have been developed for the preparation of N,N'-Dimethylethylenediamine. The most common methods involve the reaction of a primary amine with a dihaloalkane or the reductive amination of glyoxal with methylamine. Below are detailed experimental protocols for two prominent methods.
Synthesis from 1,2-Dichloroethane and Methylamine
This method involves the direct reaction of 1,2-dichloroethane with methylamine under pressure. The reaction produces N,N'-dimethylethylenediamine hydrochloride, which is then neutralized to yield the free diamine.
Reaction Setup: A pressure reactor equipped with a stirrer, heating mantle, and a dropping funnel is required.
Procedure:
-
Methylamine is charged into the reactor and maintained at a temperature of 50-80 °C under pressure.[10]
-
1,2-Dichloroethane is added dropwise to the heated methylamine solution.[10]
-
The reaction mixture is stirred and maintained at the reaction temperature to allow for the successive reaction of methylamine with 1,2-dichloroethane.[10]
-
After the reaction is complete, the resulting mixture contains N,N'-dimethylethylenediamine, unreacted starting materials, hydrogen chloride, and by-products.[10]
-
The reaction mixture is then neutralized. A basic compound, such as a sodium methoxide solution in methanol, is added to neutralize the hydrogen chloride produced during the reaction.[10] This results in the formation of sodium chloride and methanol, avoiding the introduction of water.[10]
-
The precipitated sodium chloride is removed by filtration.[10]
-
The filtrate is then subjected to distillation. Methanol is first distilled off, followed by the azeotropic mixture of methanol and the product. Pure N,N'-dimethylethylenediamine is collected at a distillation temperature of approximately 118-120 °C.[10]
| Reactant/Product | Purity | Yield | Reference |
| N,N'-Dimethylethylenediamine | 99.8% | 87.6% | [10] |
The following diagram illustrates the workflow for this synthesis method.
Caption: Synthesis workflow of N,N'-Dimethylethylenediamine.
Synthesis from β-Chloroethylamine Hydrochloride and Dimethylamine
This process describes the synthesis of N,N-dimethylethylenediamine, an isomer of N,N'-dimethylethylenediamine. It is included here for completeness and to highlight the synthesis of a closely related compound. The method involves the reaction of β-chloroethylamine hydrochloride with an aqueous solution of dimethylamine in the presence of a base.
Reaction Setup: A reaction vessel equipped with a stirrer and a cooling bath is used.
Procedure:
-
An aqueous solution of dimethylamine is prepared.
-
β-Chloroethylamine hydrochloride is added to the dimethylamine solution over a period of about one hour while maintaining the reaction temperature at 25-30 °C by occasional cooling with an ice bath.[11]
-
Sodium hydroxide is then added portion-wise to the reaction mixture at the same temperature.[11]
-
Stirring is continued for approximately two hours, with cooling as needed to maintain the temperature around 30 °C, until the spontaneous heat evolution ceases.[11]
-
The N,N-dimethylethylenediamine is then isolated from the reaction mixture.
Applications
N,N'-Dimethylethylenediamine is a valuable compound with a range of applications in different fields:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the production of various pharmaceuticals, including analgesics, antihistamines, and anti-inflammatory agents.[12]
-
Coordination Chemistry: It acts as a bidentate ligand in the formation of metal complexes, which can be used as catalysts.[5][6]
-
Polymer and Resin Production: It is utilized in the manufacturing of polymers and resins.[6][12]
-
Agrochemicals: It serves as a building block in the synthesis of agrochemicals.[6]
-
Gas Purification: It is used in gas purification processes.[12]
Safety and Handling
N,N'-Dimethylethylenediamine is a flammable liquid and can be harmful if swallowed or in contact with skin.[8] It is also corrosive and can cause severe skin burns and eye damage. Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of vapors.
Conclusion
N,N'-Dimethylethylenediamine is a commercially significant chemical with a well-defined structure and established synthetic routes. The methods described in this guide provide reliable and high-yielding pathways to this important building block. Its versatile applications in pharmaceuticals, catalysis, and material science continue to drive research and development efforts. As with all chemical syntheses, proper safety precautions are paramount to ensure safe handling and use.
References
- 1. 1,2-Ethanediamine, N,N-dimethyl- [webbook.nist.gov]
- 2. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]
- 4. Dimethyl ethylenediamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. N,N -Dimethylethylenediamine 98 110-70-3 [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 1,2-Ethanediamine, N,N'-dimethyl- [webbook.nist.gov]
- 8. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]
- 11. US2908714A - Process for the preparation of a diamine - Google Patents [patents.google.com]
- 12. N,N-Dimethyl Ethylenediamine Manufacturers [shreeganeshchemical.com]
The Core Mechanism of Dimethyl Ethanediimidate as a Protein Cross-linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl ethanediimidate (DME) is a homobifunctional imidoester cross-linking agent used to covalently link proteins and study their interactions and spatial arrangements within complexes. Its ability to react with primary amines, primarily the ε-amino group of lysine residues, makes it a valuable tool in structural biology, proteomics, and drug discovery. This guide provides a comprehensive overview of the mechanism of action of DME, detailed experimental protocols, and its application in elucidating the architecture of protein complexes.
Mechanism of Action
The cross-linking activity of this compound is centered on the reactivity of its two imidoester functional groups. The reaction proceeds via nucleophilic attack of a primary amine on the electrophilic carbon of the imidoester.
The overall reaction can be summarized in two main steps:
-
Amidine Formation: One of the imidoester groups of DME reacts with the primary amine of a lysine residue on a protein to form a stable amidine bond. This reaction releases a molecule of methanol.
-
Cross-link Formation: The second imidoester group of the now protein-bound DME reacts with a primary amine from a nearby lysine residue on the same or a different protein, forming a second amidine bond and completing the cross-link.
The reaction is highly dependent on pH. A basic environment (typically pH 8.0-9.0) is required to ensure that the lysine residue's amino group is in its unprotonated, nucleophilic state. However, at very high pH, hydrolysis of the imidoester group can compete with the aminolysis reaction, reducing the cross-linking efficiency.
Figure 1: Reaction mechanism of this compound with primary amines of proteins.
Quantitative Data
The efficiency and rate of cross-linking with this compound are influenced by several factors, including pH, temperature, reactant concentrations, and the accessibility of lysine residues on the protein surface. While specific kinetic constants for DME are not extensively reported, data from its close structural analog, dimethyl suberimidate (DMS), provides valuable insights.
| Parameter | Value/Range | Conditions | Reference |
| Optimal pH | 8.0 - 9.0 | Triethanolamine or Borate buffer | [Generic protocols for imidoesters] |
| Reaction Time | 1 - 4 hours | Room Temperature | [Generic protocols for imidoesters] |
| DME Concentration | 1 - 10 mM | Dependent on protein concentration | [Generic protocols for imidoesters] |
| Cross-linking Efficiency | Variable | Highly dependent on protein structure and lysine availability | [General knowledge from cross-linking studies] |
Experimental Protocols
General Protein Cross-linking Protocol
This protocol provides a general guideline for cross-linking proteins in solution using this compound. Optimization may be required for specific protein systems.
Materials:
-
This compound (DME)
-
Protein sample in a suitable buffer (e.g., HEPES, PBS, Borate)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.5)
Procedure:
-
Prepare Protein Sample: Dialyze or exchange the buffer of the protein sample to an amine-free buffer (e.g., HEPES, PBS) at the desired concentration (typically 0.1 - 2 mg/mL).
-
Prepare DME Stock Solution: Immediately before use, dissolve DME in the reaction buffer to a final concentration of 10-20 mM.
-
Initiate Cross-linking Reaction: Add the DME stock solution to the protein sample to achieve the desired final DME concentration (e.g., 1-5 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume any unreacted DME.
-
Incubate Quenching Mixture: Incubate for an additional 15-30 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for analysis by techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Cross-linking Mass Spectrometry (XL-MS) Workflow
Figure 2: General workflow for cross-linking mass spectrometry (XL-MS) experiments.
Applications in Studying Protein Complexes: Case Studies
Elucidating the Subunit Topology of E. coli RNA Polymerase
Dimethyl suberimidate, a longer-chain analog of DME, has been instrumental in mapping the subunit arrangement of the E. coli RNA polymerase holoenzyme (α₂ββ'σ). By cross-linking the complex and identifying the cross-linked subunits using SDS-PAGE, researchers were able to deduce the spatial proximity of the different subunits. This provided crucial insights into the architecture of this essential molecular machine.
Unlocking Proteomic Puzzles: A Technical Guide to Diimidate Cross-Linking
A Deep Dive into the Application of Dimethyl Suberimidate (DMS) for Elucidating Protein-Protein Interactions and Complex Architectures
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant, yet often underutilized, potential of diimidate cross-linking agents in the field of proteomics. While the specific reagent "dimethyl ethanediimidate" is not commonly cited in proteomics literature, this guide will focus on its close and well-documented analogue, dimethyl suberimidate (DMS) . DMS, a homobifunctional and amine-reactive cross-linker, serves as an invaluable tool for capturing protein-protein interactions, defining the architecture of multi-protein complexes, and providing distance constraints for computational modeling. This document provides an in-depth overview of the underlying chemistry, detailed experimental protocols, data analysis workflows, and a look into the applications of this powerful technique.
The Chemistry of Diimidate Cross-Linking
Dimethyl suberimidate is a water-soluble, membrane-permeable reagent that covalently links proteins by reacting with primary amino groups (-NH2), primarily found on the side chains of lysine residues and the N-terminus of polypeptides. The reaction, known as amidination, forms a stable amidine bond. A key advantage of this chemistry is the preservation of the positive charge at the site of modification, which helps to maintain the native conformation of the protein by minimizing perturbations to its electrostatic properties.
The spacer arm of DMS is 11.0 Å, providing a defined spatial constraint for identifying residues in close proximity. This fixed distance is crucial for mapping the topology of protein complexes and for computational modeling of protein structures.
Experimental Protocols
Successful cross-linking experiments with DMS require careful attention to reaction conditions to ensure efficient cross-linking while preserving the integrity of the protein complexes under investigation.
General Considerations
-
Buffer Selection: It is critical to use buffers devoid of primary amines, such as Tris or glycine, as these will compete with the target proteins for reaction with the cross-linker. Suitable buffers include phosphate, borate, carbonate, and HEPES.
-
pH: The optimal pH for the amidination reaction is between 8.0 and 9.0.
-
Reagent Preparation: Diimidate cross-linkers are moisture-sensitive and should be equilibrated to room temperature before opening. Stock solutions are typically prepared fresh in a non-amine-containing buffer or anhydrous DMSO immediately before use.
Detailed Protocol for In-Solution Cross-Linking of a Purified Protein Complex
This protocol is adapted for the analysis of a purified protein complex by mass spectrometry.
-
Sample Preparation:
-
Prepare the purified protein complex at a concentration of 1-5 mg/mL in a suitable cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).
-
-
Cross-Linking Reaction:
-
Prepare a fresh 10 mg/mL stock solution of DMS in the cross-linking buffer.
-
Add the DMS stock solution to the protein sample to achieve a final DMS concentration of 1-2 mg/mL (this typically corresponds to a 20- to 50-fold molar excess of cross-linker over protein).
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Terminate the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DMS is quenched.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful cross-linking.
-
For mass spectrometry analysis, the protein mixture is typically denatured, reduced, alkylated, and then digested with a protease, most commonly trypsin.
-
In-Solution Digestion:
-
Add urea to the quenched reaction mixture to a final concentration of 8 M to denature the proteins.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
In-Gel Digestion:
-
Run the cross-linked sample on an SDS-PAGE gel.
-
Excise the bands corresponding to the cross-linked complexes.
-
Destain, reduce, alkylate, and digest the proteins within the gel pieces using standard in-gel digestion protocols.
-
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using C18 StageTips or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation: Quantitative Analysis of Cross-Linked Peptides
The identification and quantification of cross-linked peptides provide valuable insights into the stoichiometry and dynamics of protein complexes. Below are representative tables summarizing the types of quantitative data that can be obtained from a cross-linking mass spectrometry (XL-MS) experiment.
Table 1: Identification of Inter- and Intra-protein Cross-links in a Hypothetical Protein Complex (Complex-A)
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Type | Spectral Count |
| XL-001 | Subunit A | K121 | Subunit A | K145 | Intra-protein | 45 |
| XL-002 | Subunit A | K210 | Subunit B | K88 | Inter-protein | 32 |
| XL-003 | Subunit B | K56 | Subunit C | K198 | Inter-protein | 18 |
| XL-004 | Subunit C | K75 | Subunit C | K92 | Intra-protein | 25 |
| XL-005 | Subunit A | K301 | Subunit C | K43 | Inter-protein | 12 |
Table 2: Relative Quantification of Cross-links upon Ligand Binding
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Fold Change (+Ligand/-Ligand) | p-value |
| XL-002 | Subunit A | K210 | Subunit B | K88 | 2.5 | <0.01 |
| XL-003 | Subunit B | K56 | Subunit C | K198 | 0.8 | 0.25 |
| XL-005 | Subunit A | K301 | Subunit C | K43 | 3.1 | <0.005 |
Visualizing Workflows and Pathways
Visual representations of experimental workflows and biological pathways are essential for understanding the complex relationships in proteomics studies.
Application in Signaling Pathways: TGF-β Signaling
Cross-linking mass spectrometry can be instrumental in dissecting the intricate protein-protein interactions within signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway, which regulates numerous cellular processes, involves a cascade of receptor activation and downstream signaling through SMAD proteins. DMS can be used to capture the transient interactions between the TGF-β ligand, its receptors (TGFBR1 and TGFBR2), and the subsequent recruitment and phosphorylation of SMADs.
Conclusion
Diimidate cross-linkers, exemplified by dimethyl suberimidate, offer a robust and reliable method for probing the spatial arrangement of proteins within their native complexes. The preservation of charge and the defined spacer arm length make DMS a powerful tool for structural proteomics. When combined with high-resolution mass spectrometry and sophisticated data analysis software, this technique can provide invaluable insights into protein-protein interaction networks, the architecture of molecular machines, and the dynamic conformational changes that govern cellular processes. This guide provides a foundational understanding and practical protocols for researchers looking to incorporate diimidate cross-linking into their proteomics toolkit, paving the way for new discoveries in fundamental biology and drug development.
A Comprehensive Guide to the Safe Handling of Dimethyl Ethanediimidate and Its Common Isomers
Disclaimer: The chemical name "dimethyl ethanediimidate" is not consistently used in scientific literature and databases, leading to ambiguity. The information provided in this guide pertains to the more commonly known and structurally related compounds, N,N'-dimethylethylenediamine (CAS 108-00-9) and N,N'-dimethylethylenediamine (CAS 110-70-3) . It is crucial for researchers to verify the specific chemical identity and consult the corresponding Safety Data Sheet (SDS) before handling any substance.
This technical guide provides in-depth safety and handling information for drug development professionals, researchers, and scientists working with this compound isomers. The following sections detail the physical and chemical properties, hazard classifications, handling procedures, and emergency protocols.
Physicochemical Properties
A clear understanding of the physical and chemical properties is fundamental for the safe handling of these compounds.
| Property | N,N-Dimethylethylenediamine (CAS 108-00-9) | N,N'-Dimethylethylenediamine (CAS 110-70-3) | Reference |
| Molecular Formula | C4H12N2 | C4H12N2 | [1][2] |
| Molecular Weight | 88.15 g/mol | 88.15 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | [1] |
| Odor | Fishy, ammonia-like | Strong, amine-like | [1] |
| Boiling Point | 107 °C | 119 °C | [1] |
| Melting Point | Not available | 1.63 °C (estimate) | [3] |
| Flash Point | Not available | 83 °F (28.3 °C) | [3] |
| Density | Not available | 0.819 g/mL at 20 °C | [1] |
| Solubility | Soluble in water and many organic solvents | Miscible with chloroform | [3][4] |
| Vapor Pressure | Not available | Not available | |
| Autoignition Temperature | Not available | 380 °C / 716 °F | [5] |
Hazard Identification and Classification
These compounds are classified as hazardous. Below is a summary of their GHS classifications.
| Hazard Class | GHS Classification (N,N-Dimethylethylenediamine) | GHS Classification (N,N'-Dimethylethylenediamine) | Reference |
| Flammable Liquids | Category 2 (H225: Highly flammable liquid and vapor) | Category 3 (H226: Flammable liquid and vapor) | [6][7] |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | Not specified | [6] |
| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin) | Not specified | [6] |
| Skin Corrosion/Irritation | Category 1B (H314: Causes severe skin burns and eye damage) | Category 1 (H314: Causes severe skin burns and eye damage) | [6][8] |
| Serious Eye Damage/Eye Irritation | Category 1 (H314: Causes severe skin burns and eye damage) | Category 1 (H318: Causes serious eye damage) | [6][7] |
| Specific target organ toxicity — single exposure | Not specified | Category 3 (H335: May cause respiratory irritation) | [7][8] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risks.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
General Handling Precautions
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Keep away from open flames, hot surfaces, and sources of ignition.[10][11]
-
Use only non-sparking tools and take precautionary measures against static discharges.[10][11]
-
Ground and bond containers and receiving equipment.[10]
-
Do not eat, drink, or smoke in the work area.[12]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]
-
Keep away from heat, sparks, and flame.[11]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[13]
Emergency Procedures
Immediate and appropriate response is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a physician or poison center. | [10][13][14] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a physician. | [11][13][14] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [11][14] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Make victim drink water (two glasses at most). Call a physician immediately. | [11][14] |
Accidental Release Measures
In case of a spill, follow a structured response to mitigate the hazard.
Caption: Step-by-step workflow for responding to an accidental release.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10][13] Water mist may be used to cool closed containers.[10]
-
Specific Hazards: These compounds are flammable and vapors may form explosive mixtures with air.[10] Vapors are heavier than air and may travel to a source of ignition and flash back.[14] Containers may explode when heated.[10]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[10][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Experimental Protocols and Procedural Guidelines
While specific experimental protocols for safety testing are not detailed in the provided search results, the Safety Data Sheets outline procedural guidelines that form the basis for safe laboratory conduct.
General Laboratory Handling Procedure
-
Preparation: Before starting any experiment, ensure that the work area is clean and uncluttered. Verify that all necessary safety equipment, including the chemical fume hood, eyewash station, and safety shower, is accessible and in working order.[11]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as determined by the risk assessment, including, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Dispensing: When transferring the liquid, use grounded and bonded equipment to prevent static discharge.[10] Perform all transfers within a chemical fume hood to minimize inhalation exposure.[9]
-
During Reaction: Keep the reaction vessel away from heat and ignition sources.[11] Ensure the experimental setup is secure.
-
Post-Experiment: Quench any reactive materials safely. Clean all equipment thoroughly.
-
Waste Disposal: Dispose of chemical waste in appropriately labeled, sealed containers and in accordance with local, state, and federal regulations.[10][13]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[12]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound isomers. It is not a substitute for a thorough review of the specific Safety Data Sheet for the compound in use and adherence to all institutional and regulatory safety protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dimethyl ethylenediamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. N,N'-Dimethyl-1,2-ethanediamine CAS#: 110-70-3 [m.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Dimethyl ethanediimidate vs. other amine-reactive cross-linkers
An In-depth Technical Guide to Dimethyl Ethanediimidate and Other Amine-Reactive Cross-linkers
For researchers, scientists, and drug development professionals, the covalent stabilization of protein complexes is a cornerstone of structural biology and interaction proteomics. Amine-reactive cross-linkers are indispensable tools in this field, enabling the capture of transient interactions and the elucidation of molecular architectures. This guide provides a detailed comparison of this compound and other prevalent amine-reactive cross-linkers, focusing on their chemistry, applications, and experimental considerations.
Introduction to Amine-Reactive Cross-linking
Chemical cross-linkers are reagents that form covalent bonds between two or more molecules.[1] Amine-reactive cross-linkers specifically target primary amines (-NH2), which are readily available on the surfaces of most proteins.[2] These primary amines are found at the N-terminus of every polypeptide chain and on the side chain of lysine (K) residues.[2] Due to their positive charge at physiological pH, lysine residues are typically located on the exterior of a protein, making them accessible for conjugation without denaturing the protein's structure.[2] The stability of the bonds formed and the specificity of the reaction make amine-reactive chemistry a robust method for a variety of applications, from studying protein-protein interactions to creating antibody-drug conjugates (ADCs).[3]
Classification of Amine-Reactive Cross-linkers
Amine-reactive cross-linkers can be broadly categorized based on their reactive groups and their functional structure.
-
Homobifunctional Cross-linkers : These reagents possess two identical reactive groups, allowing for the simultaneous reaction with two molecules in a single step.[1][4] They are commonly used to stabilize protein complexes or for intramolecular cross-linking.[5]
-
Heterobifunctional Cross-linkers : These contain two different reactive groups, enabling sequential, controlled conjugation of two different molecules.[6][7] This two-step process minimizes the formation of unwanted polymers, which can be a challenge with homobifunctional reagents.[7][8] A common pairing is an amine-reactive NHS ester with a sulfhydryl-reactive maleimide.[6]
-
Zero-Length Cross-linkers : These reagents mediate the formation of a direct covalent bond between two molecules without introducing any additional atoms.[9][10] This provides the most stringent distance constraints for structural analysis.[11]
The primary families of amine-reactive chemistries discussed in this guide are Imidoesters, N-hydroxysuccinimide (NHS) Esters, and the carbodiimides used for zero-length cross-linking.
Comparative Analysis of Amine-Reactive Cross-linkers
Choosing the appropriate cross-linker requires careful consideration of its chemical properties and how they align with the experimental goals. Key factors include the spacer arm length, water solubility, cell membrane permeability, and whether the linker is cleavable.
Table 1: Properties of Common Homobifunctional Amine-Reactive Cross-linkers
| Cross-linker | Abbreviation | Reactive Group | Spacer Arm (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |
| Dimethyl pimelimidate | DMP | Imidoester | 9.2 | No | Yes[12] | Yes |
| Disuccinimidyl suberate | DSS | NHS Ester | 11.4 | No | No[5] | Yes[5] |
| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS Ester | 11.4 | No | Yes[4][5] | No[4][5] |
| Disuccinimidyl glutarate | DSG | NHS Ester | 7.7 | No | No[5] | Yes[5] |
| Dimethyl 3,3'-dithiobispropionimidate | DTBP | Imidoester | 11.9 | Yes (Disulfide) | Yes | Yes |
Table 2: Reaction Chemistries and Conditions
| Reactive Group | Target Functional Group | Bond Formed | Optimal pH Range | Key Characteristics |
| Imidoester | Primary Amine | Amidine | 7.0 - 10.0[13] | Reaction efficiency increases with pH; retains positive charge of the original amine.[2] |
| NHS Ester | Primary Amine | Amide | 7.0 - 9.0[5] | Forms highly stable amide bonds; susceptible to hydrolysis, especially at higher pH.[3][14] |
| Sulfo-NHS Ester | Primary Amine | Amide | 7.0 - 9.0[15] | Increased water solubility; prevents permeation of cell membranes.[2][5] |
| Carbodiimide (EDC) | Carboxyl + Primary Amine | Amide | 4.5 - 7.5 | "Zero-length" linker; activates carboxyl groups to react with amines.[16] |
In-Depth Profile: Imidoesters (this compound and Relatives)
Imidoester cross-linkers, such as Dimethyl pimelimidate (DMP), react with primary amines to form stable amidine bonds.[2] A key feature of this reaction is that it preserves the net positive charge of the protein at physiological pH, as the amidinium group formed is protonated. This can be crucial for maintaining the native structure and function of the protein.
The reactivity of imidoesters is highly pH-dependent, with optimal cross-linking efficiency occurring between pH 8 and 10.[2][17] Below pH 10, side reactions can occur, though amidine formation is still favored.[2] Imidoesters are generally more stable in storage as dihydrochloride salts and should be dissolved in amine-free buffers immediately before use to prevent hydrolysis.[13][17]
Figure 1. Reaction schemes for Imidoester and NHS-Ester cross-linkers with primary amines.
In-Depth Profile: N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most popular class of amine-reactive reagents.[2] They react with primary amines under physiologic to slightly alkaline conditions (pH 7-9) to yield highly stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[2][3]
A significant advantage of NHS esters is the stability of the resulting amide bond.[3] However, the NHS ester group itself is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH. Therefore, reactions should be performed efficiently, and reagents should be prepared fresh.
A key distinction within this class is between standard NHS esters (like DSS) and their water-soluble sulfonated analogues, Sulfo-NHS esters (like BS3).[2]
-
DSS is membrane-permeant and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.[5] This makes it suitable for intracellular cross-linking.
-
BS3 is highly water-soluble and membrane-impermeant due to its charged sulfonate groups.[4][5] This property makes it the ideal choice for specifically cross-linking proteins on the outer surface of a cell.[5]
In-Depth Profile: Zero-Length Cross-linkers
Zero-length cross-linkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), create a direct amide bond between a carboxyl group (aspartic acid, glutamic acid, or a C-terminus) and a primary amine (lysine or an N-terminus).[10][16] The cross-linker itself is not incorporated into the final product.[11] This is a two-step reaction where EDC first activates a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[16] This intermediate can then react with a primary amine to form an amide bond.
The primary advantage of this method is that it provides the tightest possible distance constraint, as the linked residues must be in direct contact.[16] A drawback is that the reaction can be less efficient, and the intermediate is prone to hydrolysis, which reverts the carboxyl group to its original state.[16] The efficiency can be enhanced by adding N-hydroxysulfosuccinimide (Sulfo-NHS), which reacts with the intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[2]
Applications and Experimental Workflows
A. Cross-linking for Immunoprecipitation (IP)
Homobifunctional cross-linkers are frequently used to covalently attach an antibody to Protein A/G beads for immunoprecipitation. This "Crosslink IP" method prevents the antibody from co-eluting with the target antigen, eliminating contamination from heavy and light chains in downstream analyses like Western blotting. DSS or BS3 are commonly used for this application.[2]
Figure 2. Workflow for covalent antibody immobilization in a cross-link immunoprecipitation experiment.
B. Cell Surface vs. Intracellular Cross-linking
The choice between a membrane-permeable or impermeable cross-linker is critical for distinguishing between cell surface and intracellular protein interactions.
-
For Cell Surface Proteins : Use a water-soluble, membrane-impermeable cross-linker like BS3. Its charged groups prevent it from crossing the cell membrane, ensuring that only proteins on the exterior of the cell are cross-linked.[4][5]
-
For Intracellular Proteins : Use a water-insoluble, membrane-permeable cross-linker like DSS. It can diffuse across the cell membrane to cross-link proteins within the cytoplasm and organelles.[5]
Figure 3. Decision tree for selecting an appropriate amine-reactive cross-linker.
Detailed Experimental Protocols
Note: The following protocols are general guidelines and should be optimized for specific applications.
Protocol 1: General Protein Cross-linking with Dimethyl Pimelimidate (DMP)
This protocol is adapted for linking two proteins in solution.[12][17]
-
Materials Required :
-
DMP dihydrochloride (or other diimidoester).
-
Cross-linking Buffer: 0.2 M triethanolamine or 20 mM HEPES, pH 8.0-8.5. Crucially, do not use buffers containing primary amines like Tris or glycine. [17][18]
-
Protein solution(s) at 1-5 mg/mL in Cross-linking Buffer.
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5.
-
-
Procedure :
-
Prepare the protein sample in the Cross-linking Buffer.
-
Immediately before use, dissolve DMP in the Cross-linking Buffer to a concentration of ~6 mg/mL and adjust the pH back to 8.5 if necessary.[18] Imidoesters hydrolyze quickly in aqueous solution and cannot be stored.[17]
-
Add the DMP solution to the protein solution. A 10- to 20-fold molar excess of cross-linker over protein is a good starting point.[17]
-
Incubate the reaction at room temperature for 30-60 minutes.[17]
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[17]
-
Incubate for an additional 15 minutes to ensure all unreacted cross-linker is quenched.
-
The cross-linked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
-
Protocol 2: Cell Surface Cross-linking with BS3
This protocol is designed to cross-link proteins on the surface of living cells in culture.[19]
-
Materials Required :
-
BS3 Cross-linker.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Ca²⁺- and Mg²⁺-free.
-
Cultured cells, washed and ready for treatment.
-
Quenching Buffer: 100-250 mM Glycine or Tris in PBS.
-
-
Procedure :
-
Wash cells twice with ice-cold PBS to remove any amine-containing culture medium.
-
Dissolve BS3 in PBS to the desired final concentration (e.g., 1-3 mM) immediately before use.
-
Aspirate the final PBS wash from the cells and add the BS3 solution.
-
Incubate the cells on ice for 20-30 minutes or at room temperature for a shorter duration.
-
Aspirate the BS3 solution and add the Quenching Buffer to stop the reaction.
-
Incubate for 5-15 minutes at room temperature.[19]
-
Wash the cells three times with ice-cold PBS.
-
The cells can now be lysed, and the cross-linked complexes analyzed by immunoblotting or other methods.[19]
-
Protocol 3: Zero-Length Cross-linking with EDC/Sulfo-NHS
This two-step protocol enhances efficiency by creating a more stable intermediate.[20]
-
Materials Required :
-
EDC and N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Activation Buffer: MES buffer (pH 4.5-6.0).
-
Coupling Buffer: PBS or HEPES buffer (pH 7.2-7.5).
-
Protein #1 (containing carboxyl groups to be activated).
-
Protein #2 (containing amine groups for coupling).
-
Quenching Reagent: β-mercaptoethanol or hydroxylamine.
-
-
Procedure :
-
Dissolve Protein #1 in ice-cold Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. Use a molar excess to drive the reaction.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming Sulfo-NHS esters.
-
Quench the EDC by adding β-mercaptoethanol. This stops the activation step but does not affect the newly formed Sulfo-NHS esters.[20]
-
Immediately add Protein #2 to the solution (or pass the activated Protein #1 over an affinity column containing Protein #2). The buffer should now be at a pH of ~7.5 to facilitate the amine reaction.
-
Incubate for 1-2 hours at room temperature to allow the formation of the amide bond.
-
The reaction can be further quenched with hydroxylamine if needed, and the sample is ready for analysis.
-
References
- 1. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. covachem.com [covachem.com]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 8. youtube.com [youtube.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Dimethyl pimelimidate - Wikipedia [en.wikipedia.org]
- 14. Bot Detection [iris-biotech.de]
- 15. covachem.com [covachem.com]
- 16. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. fgsc.net [fgsc.net]
- 19. glpbio.com [glpbio.com]
- 20. Zero-length crosslinking procedure with the use of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular weight of dimethyl ethanediimidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides available data on Dimethyl Ethanediimidate. The compound is identified as N,N-dimethylethanimidamide based on chemical database searches.
Core Chemical Data
The following table summarizes the key identifiers and molecular properties of N,N-dimethylethanimidamide, the most plausible compound corresponding to the name "this compound."
| Parameter | Value | Source |
| CAS Number | 2909-14-0 | [1] |
| Molecular Formula | C₄H₁₀N₂ | [1] |
| Molecular Weight | 86.14 g/mol | [1] |
| IUPAC Name | N,N-dimethylethanimidamide | [1] |
| Synonyms | N'-dimethylacetamidine | [1] |
Experimental Protocols and Methodologies
A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or application of this compound (or N,N-dimethylethanimidamide). Further research is required to ascertain established laboratory procedures for this compound.
Signaling Pathways and Biological Activity
There is currently no available information in the searched scientific literature regarding the role of this compound (or N,N-dimethylethanimidamide) in any biological signaling pathways. Investigations into its potential interactions with cellular signaling cascades have not been reported in the available resources.
Due to the absence of data on associated experimental workflows or signaling pathways, no visualizations in the DOT language can be provided at this time.
References
A Technical Guide to Dimethyl Ethanediimidate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dimethyl ethanediimidate, a valuable cross-linking agent for research purposes. This document details commercially available sources, key technical specifications, and foundational information for its application in scientific experiments.
Introduction to this compound
This compound (CAS No. 30986-09-5) is a homobifunctional cross-linking agent. Its structure features two imidoester functional groups at either end of a short spacer arm. These groups react primarily with the primary amino groups of lysine residues in proteins and other biomolecules, forming stable amidine bonds. This reaction is most efficient at alkaline pH (typically pH 8-10). A key advantage of using imidoester cross-linkers like this compound is the retention of the original charge of the modified amino group, which can be crucial for preserving the native structure and function of the protein.
Commercial Suppliers and Product Specifications
Identifying reliable commercial suppliers is a critical first step for any research endeavor. While many chemical suppliers exist, sourcing high-purity this compound specifically for research applications requires careful consideration of the product's technical specifications. Based on available data, several platforms list suppliers for this compound, including Smolecule and LookChem.
For clarity and direct comparison, the following table summarizes the key quantitative data available for this compound from various sources. It is important to note that detailed certificates of analysis and lot-specific data should be obtained directly from the supplier before purchase.
| Property | Value | Source |
| CAS Number | 30986-09-5 | [1] |
| Molecular Formula | C₄H₈N₂O₂ | [1][2] |
| Molecular Weight | 116.12 g/mol | [1][2] |
| Boiling Point | 82.4°C at 760 mmHg | [2] |
| Density | 1.14 g/cm³ | [2] |
| Refractive Index | 1.449 | [2] |
| Flash Point | 3.7°C | [2] |
| Storage Temperature | Information not consistently available. | |
| It is advisable to store in a cool, dry | ||
| place, protected from moisture. | ||
| Purity | Specification not consistently available. | |
| Researchers should request a Certificate | ||
| of Analysis from the supplier. | ||
| Appearance | Information not consistently available. | |
| Typically a liquid. | ||
| Solubility | Information not consistently available. | |
| Imidoesters are generally soluble in | ||
| aqueous buffers at alkaline pH. |
Experimental Protocols: A Foundation for Application
General Protein Cross-Linking Protocol
This protocol outlines the basic steps for cross-linking proteins in solution.
Materials:
-
This compound
-
Protein sample in a suitable buffer (e.g., 0.2 M sodium borate, pH 9.0)
-
Quenching solution (e.g., 0.2 M ethanolamine, pH 8.0 or 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
Methodology:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer, such as sodium borate or HEPES, at a pH between 8 and 10. Tris or glycine buffers should be avoided as they will compete for reaction with the imidoester.
-
Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired final concentration. Imidoesters are susceptible to hydrolysis, so fresh solutions are critical.
-
Cross-Linking Reaction: Add the freshly prepared this compound solution to the protein sample. The final concentration of the cross-linker will need to be optimized but a 10- to 50-fold molar excess over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time may vary depending on the specific proteins and desired degree of cross-linking.
-
Quenching: Stop the reaction by adding the quenching solution. The primary amines in the quenching buffer will react with any excess this compound. Incubate for an additional 15-30 minutes.
-
Analysis: The cross-linked products can then be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Cross-Linking Antibodies to Protein A/G Beads for Immunoprecipitation
This protocol provides a method for covalently coupling antibodies to Protein A or G agarose beads, which is useful for reducing antibody leaching during immunoprecipitation. This method is adapted from protocols using DMP.[3][4][5]
Materials:
-
Antibody of interest
-
Protein A or G agarose beads
-
This compound
-
Coupling Buffer (e.g., 0.2 M sodium borate, pH 9.0)
-
Quenching/Wash Buffer (e.g., 0.2 M ethanolamine, pH 8.0)
-
Wash Buffer (e.g., PBS)
Methodology:
-
Antibody Binding: Incubate the antibody with the Protein A/G beads in PBS to allow for binding.
-
Washing: Wash the antibody-bead complex several times with the coupling buffer to remove any residual amine-containing buffers.
-
Cross-Linking: Resuspend the beads in fresh coupling buffer and add freshly prepared this compound to a final concentration that will need to be optimized (a starting point could be in the range of 20-25 mM).[3] Incubate at room temperature with gentle mixing for 30-45 minutes.
-
Quenching: Pellet the beads and remove the supernatant. Wash the beads with the quenching/wash buffer to remove excess cross-linker and quench the reaction. Resuspend the beads in the quenching/wash buffer and incubate for a further 30 minutes.
-
Final Washes: Wash the cross-linked antibody-bead complex extensively with PBS to remove any non-covalently bound antibody and residual quenching buffer.
-
Storage: The beads are now ready for use in immunoprecipitation or can be stored at 4°C.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Conclusion
This compound is a promising reagent for researchers in need of a short, homobifunctional cross-linker that preserves the charge of the target molecule. While detailed product specifications and specific experimental protocols are not as widespread as for some other cross-linkers, the information provided in this guide offers a solid foundation for sourcing this compound and developing effective experimental procedures. Researchers are strongly encouraged to obtain detailed specifications from their chosen supplier and to perform optimization experiments to determine the ideal reaction conditions for their specific application.
References
- 1. Buy this compound | 30986-09-5 [smolecule.com]
- 2. Cas 30986-09-5,dimethyl (1Z,2Z)-ethanebis(imidoate) | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl Ethanediimidate and its Analogs for Researchers and Drug Development Professionals
An Introduction to Diimidate Cross-linking Agents
In the landscape of chemical biology and proteomics, bifunctional imidates, particularly diimidates, serve as invaluable tools for elucidating protein structure and interactions. These reagents covalently cross-link proteins by reacting primarily with the ε-amino groups of lysine residues. This guide provides a comprehensive review of dimethyl ethanediimidate and its longer-chain analogs, focusing on their synthesis, chemical properties, and applications as protein cross-linking agents. While specific data for this compound is limited due to its non-standard nomenclature, this review extrapolates from the well-established chemistry of its analogs to provide a thorough technical overview.
Synthesis and Chemical Properties
The synthesis of dialkyl ethanediimidates can be conceptually approached through the Pinner reaction, a classic method for preparing imidates from nitriles and alcohols under acidic conditions.[1][2] Specifically, the reaction of cyanogen (a dinitrile) with an alcohol like methanol in the presence of an acid catalyst is the most probable route to this compound.
Reaction Scheme: Pinner Synthesis of this compound
Caption: General scheme for the Pinner synthesis of this compound.
The resulting product of the Pinner reaction is typically an imino ester salt, also known as a Pinner salt.[1] These salts are reactive intermediates that can be subsequently converted to the free base, the diimidate. The stability of the Pinner salt is crucial, and low temperatures are often employed to prevent side reactions.[1]
Table 1: Properties of Common Diimidate Cross-linking Agents
| Compound Name | Structure | Spacer Arm Length (Å) | Reactivity | Solubility |
| Dimethyl adipimidate (DMA) | CH₃O(NH)=C-(CH₂)₄-C=(NH)OCH₃ | 8.6 | Amine-reactive | Water-soluble |
| Dimethyl suberimidate (DMS) | CH₃O(NH)=C-(CH₂)₆-C=(NH)OCH₃ | 11.0 | Amine-reactive | Water-soluble |
| Diethyl suberthioimidate (DEST) | C₂H₅S(NH)=C-(CH₂)₆-C=(NH)SC₂H₅ | ~11 | Amine-reactive, ETD-cleavable | Water-soluble |
Mechanism of Action in Protein Cross-linking
Diimidates react with primary amines, such as the side chain of lysine, in a two-step process to form stable amidine linkages. This reaction is most efficient at alkaline pH (typically 7.0-10.0), where the amine group is deprotonated and thus more nucleophilic.
Reaction Workflow: Diimidate Cross-linking of Proteins
Caption: Workflow for protein cross-linking using diimidates.
The specificity for primary amines makes diimidates excellent reagents for probing protein-protein interactions and studying the subunit structure of oligomeric proteins.[3][4]
Experimental Protocols
Theoretical Synthesis of this compound Dihydrochloride (Pinner Reaction)
Disclaimer: The following is a theoretical protocol based on the general principles of the Pinner reaction and has not been experimentally validated.
Materials:
-
Cyanogen gas
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
Procedure:
-
Cool a solution of anhydrous methanol in anhydrous diethyl ether to 0°C in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution until saturation.
-
Slowly bubble cyanogen gas through the cold, saturated solution of HCl in methanol/ether.
-
Maintain the reaction temperature at 0°C and continue stirring for several hours.
-
The product, this compound dihydrochloride, is expected to precipitate as a white solid.
-
Collect the precipitate by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.
-
Dry the product under vacuum.
General Protocol for Protein Cross-linking using a Diimidate Reagent (e.g., DMA)
Materials:
-
Purified protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Dimethyl adipimidate (DMA) solution (freshly prepared in buffer)
-
Quenching solution (e.g., 1 M glycine or Tris buffer)
Procedure:
-
Prepare a fresh solution of 10 mM DMA in ice-cold PBS.[5]
-
Add the DMA solution to the protein sample. The final concentration of DMA may need to be optimized but a starting point is typically in the range of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[5]
-
To stop the cross-linking reaction, add the quenching solution to a final concentration of 20-50 mM.[5] The quencher will react with any unreacted DMA.
-
Incubate for an additional 15 minutes to ensure complete quenching.
-
The cross-linked protein sample is now ready for analysis by techniques such as SDS-PAGE or mass spectrometry.[6]
Table 2: Quantitative Data for Analogous Diimidate Cross-linkers
| Cross-linker | Protein System | Molar Ratio (Cross-linker:Protein) | Reaction Time (min) | Cross-linking Efficiency (%) | Reference |
| DMS | Aldolase | 20:1 | 60 | ~50 | [3] |
| DMA | Neuronal Cultures | - | 45 | Not reported | [5] |
| DEST | Standard Peptides | 10:1 | 30 | Not reported | [7] |
Applications in Research and Drug Development
Diimidate cross-linkers are powerful tools for:
-
Elucidating Protein Quaternary Structure: By cross-linking subunits of a protein complex, their number and arrangement can be determined.[3][4]
-
Mapping Protein-Protein Interactions: Identifying which proteins interact within a cell or a purified complex.
-
Stabilizing Protein Complexes: For structural studies like cryo-electron microscopy.
-
Drug Target Validation: Confirming the interaction between a drug candidate and its protein target.
Signaling Pathway Visualization: Hypothetical Drug Action
Caption: A hypothetical signaling pathway illustrating drug intervention.
Conclusion
While this compound itself is not a commonly referenced reagent, its chemical principles are well-understood through the study of its analogs. The Pinner synthesis provides a theoretical framework for its creation, and the established protocols for other diimidates offer a clear guide to its potential application as a cross-linking agent. For researchers and drug development professionals, understanding the chemistry and application of diimidates is crucial for probing the intricate world of protein interactions and for the development of novel therapeutics. The use of these reagents, coupled with modern analytical techniques like mass spectrometry, will continue to be a cornerstone of structural and molecular biology.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. Evaluating the performance of an ETD-Cleavable Cross-Linking strategy for Elucidating Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Dimethyl Ethanediimidate for Protein Cross-Linking
Introduction
Dimethyl ethanediimidate (DME) is a homobifunctional cross-linking agent used to covalently link proteins and study their interactions and spatial arrangements. As a member of the diimidoester family of cross-linkers, DME reacts primarily with the primary amino groups of lysine residues and the N-terminus of polypeptides. This reaction forms stable amidine bonds, effectively creating a covalent bridge between interacting protein subunits or between residues within a single protein. The relatively short spacer arm of DME makes it ideal for identifying proteins in close proximity. These application notes provide a detailed protocol for using DME in protein cross-linking experiments, intended for researchers in proteomics, structural biology, and drug development.
Principle of Reaction
DME is an imidoester-based cross-linker that specifically targets primary amines in a two-step reaction. The reagent first reacts with a primary amine on one protein to form an unstable tetrahedral intermediate, which then loses methanol to form a stable amidine bond. The second reactive group of the DME molecule can then react with a primary amine on a second protein (or the same protein) in close proximity, resulting in a covalent cross-link. The reaction is most efficient at alkaline pH values (typically pH 8.0-9.0), where the primary amino groups are deprotonated and thus more nucleophilic.
Applications
-
Analysis of Quaternary Protein Structure: Elucidating the subunit composition and arrangement of multimeric protein complexes.[1]
-
Protein-Protein Interaction Studies: Identifying and characterizing interacting protein partners in a complex.
-
"Nearest Neighbor" Analysis: Determining which proteins are in close proximity within a cellular extract or on a cell surface.
-
Fixation of Protein Conformations: Stabilizing transient or weak protein interactions for subsequent analysis.
Experimental Protocols
Materials
-
This compound (DME)
-
Reaction Buffer: Amine-free buffers such as Sodium Phosphate buffer (20 mM), HEPES buffer (20 mM), or Sodium Borate buffer (50 mM). Buffers containing primary amines, such as Tris-HCl, must be avoided as they will compete with the protein for reaction with the cross-linker.[2]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[2][3]
-
Protein sample in a suitable amine-free buffer.
-
(Optional) Dimethyl sulfoxide (DMSO) for dissolving DME and enhancing cell permeability if working with whole cells.[4]
-
SDS-PAGE reagents (e.g., Laemmli sample buffer).
Protocol for Cross-Linking Proteins in Solution
-
Sample Preparation:
-
Prepare the protein solution at a concentration of 0.25 to 1 mg/mL in an appropriate amine-free reaction buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5).[2]
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a stock solution of DME in the reaction buffer or in DMSO. A typical stock concentration is 10-25 mM.[2] If using a buffer, the pH may need to be readjusted to the desired alkaline pH after dissolving the DME.
-
-
Cross-linking Reaction:
-
Add the DME stock solution to the protein solution to achieve a final concentration typically in the range of 1-10 mM. The optimal concentration may need to be determined empirically.[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or on ice. Incubation on ice for 2 hours has also been reported to be effective.[2]
-
-
Quenching the Reaction:
-
Analysis:
Protocol for Cross-Linking Proteins in Live Cells
-
Cell Preparation:
-
Wash the cells once with an ice-cold amine-free buffer such as Phosphate Buffered Saline (PBS), pH 7.5.[4]
-
Resuspend the cells in fresh, ice-cold PBS.
-
-
Cross-linker Preparation:
-
Prepare a fresh solution of 10 mM DME in ice-cold PBS. To aid in cell permeability, 0.25% DMSO can be included in this solution.[4]
-
-
Cross-linking Reaction:
-
Add the DME solution to the cell suspension.
-
Incubate at room temperature for 45 minutes with gentle agitation.[4]
-
-
Quenching the Reaction:
-
Wash the cells again with PBS to remove excess cross-linker.
-
Resuspend the cells in a buffer containing a quenching agent, such as Tris-HCl, to stop the reaction.
-
-
Cell Lysis and Analysis:
-
Proceed with cell lysis using an appropriate lysis buffer.
-
Analyze the resulting protein lysate by SDS-PAGE and Western blotting or by mass spectrometry to identify cross-linked proteins.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for protein cross-linking experiments using diimidoesters like DME. These values should be considered as a starting point, and optimization may be required for specific protein systems.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.25 - 1 mg/mL | Higher concentrations can favor intermolecular cross-linking. |
| DME Concentration | 1 - 10 mM | The optimal concentration depends on the protein and the desired degree of cross-linking. A titration experiment is recommended.[4] |
| Reaction Buffer | Phosphate, HEPES, Borate | Must be free of primary amines.[2] |
| Reaction pH | 7.5 - 9.0 | Alkaline pH promotes the reaction with primary amines.[2] |
| Reaction Temperature | 4°C - Room Temperature (25°C) | Lower temperatures can help to preserve protein structure and minimize non-specific reactions. |
| Reaction Time | 30 minutes - 2 hours | Shorter times may be sufficient at higher temperatures or concentrations. Longer incubation times can lead to excessive cross-linking and precipitation.[2] |
| Quenching Agent | Tris-HCl or Glycine | Should be added in molar excess to the cross-linker. A final concentration of 20-50 mM is typical.[2][3] |
Visualizations
Caption: Experimental workflow for protein cross-linking using this compound.
References
Application Notes and Protocols for Protein Modification with Dimethyl Ethanediimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl ethanediimidate (DME) is a homobifunctional imidoester cross-linking agent used for the covalent modification and stabilization of proteins and their complexes. It reacts primarily with the ε-amino groups of lysine residues and the N-terminal α-amino groups, forming stable amidine linkages. This modification is valuable for studying protein-protein interactions, stabilizing quaternary structures, and preparing protein conjugates. These application notes provide a detailed, step-by-step guide for protein modification using DME, including protocols for the cross-linking reaction, quantification of modification, and analysis of the results.
Principle of Reaction
This compound reacts with primary amines in a two-step process under neutral to slightly alkaline conditions. The reaction results in the formation of an N-substituted amidine, effectively cross-linking proteins or modifying surface-exposed amine groups. The amidine bond preserves the positive charge of the original amino group, which is often crucial for maintaining protein structure and function.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Cross-linking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| DME Concentration | 1 - 10 mM | Molar excess of DME over accessible primary amines is recommended. |
| Reaction Buffer | 20-50 mM HEPES, Sodium Phosphate, or Sodium Bicarbonate | Avoid amine-containing buffers like Tris. |
| pH | 7.0 - 9.0 | Reaction efficiency increases with pH. Optimal is often pH 8.0-8.5. |
| Temperature | 4 - 25°C | Lower temperatures can be used to slow the reaction and minimize protein degradation. |
| Incubation Time | 30 minutes - 2 hours | Optimization may be required depending on the protein and desired degree of modification. |
| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Added in molar excess to consume unreacted DME. |
Experimental Protocols
Protocol 1: Protein Cross-linking with this compound
This protocol details the steps for cross-linking a protein or protein complex using DME.
Materials:
-
Protein sample in a suitable amine-free buffer (e.g., PBS, HEPES)
-
This compound dihydrochloride (DME)
-
Reaction Buffer: 50 mM HEPES, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents and equipment
-
Dialysis or desalting columns
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of 1 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of DME in the Reaction Buffer.
-
Cross-linking Reaction: Add the DME stock solution to the protein sample to a final concentration of 5 mM. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature (25°C).
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. A non-cross-linked protein sample should be run as a control.
-
Removal of Excess Reagent: If necessary, remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
Protocol 2: Quantification of Amine Modification using the TNBSA Assay
This protocol allows for the quantification of the degree of primary amine modification after reaction with DME. The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay measures the number of remaining free amino groups.[1][2]
Materials:
-
DME-modified and unmodified protein samples
-
TNBSA reagent (e.g., 0.5% w/v in water)
-
Assay Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
10% (w/v) SDS solution
-
1 M HCl
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the modified and unmodified protein samples at a concentration of 0.1-0.5 mg/mL in the Assay Buffer.
-
Assay: In separate microcentrifuge tubes, add 100 µL of each protein sample.
-
Add 100 µL of the TNBSA reagent to each tube.
-
Incubate the tubes at 37°C for 30 minutes.
-
Stop Reaction: Add 50 µL of 10% SDS and 25 µL of 1 M HCl to each tube to stop the reaction.
-
Measurement: Measure the absorbance of each sample at 335 nm.
-
Calculation: The degree of modification is calculated as follows: % Modification = [1 - (Absorbance of modified sample / Absorbance of unmodified sample)] x 100
Mandatory Visualizations
Caption: Experimental workflow for protein modification with this compound.
Caption: Reaction mechanism of this compound with primary amines on proteins.
References
Application Notes and Protocols for Studying Protein-Protein Interactions Using Diimidoester Crosslinkers
A comprehensive guide for researchers, scientists, and drug development professionals on the application of homobifunctional diimidoester crosslinkers for the covalent capture and analysis of protein-protein interactions.
Introduction
Chemical crosslinking is a powerful technique used to stabilize protein-protein interactions (PPIs) and to identify interacting partners. This is achieved by covalently linking proteins that are in close proximity. Among the various classes of crosslinking reagents, homobifunctional diimidoesters are particularly useful for targeting primary amines (the N-terminus of a protein and the side chains of lysine residues).
While the term "dimethyl ethanediimidate" is not standard, it suggests a family of diimidoester crosslinkers. This document will focus on a widely used and representative member of this family, Dimethyl suberimidate (DMS) . DMS is a water-soluble, membrane-permeable crosslinker with a spacer arm of 11.0 Å.[1][2] It reacts specifically with primary amines at a pH range of 7-10 to form stable amidine bonds.[1] A key feature of this reaction is that it does not alter the net charge of the protein, which helps in preserving the native conformation of the protein complex.[1][3]
These application notes provide an overview of the use of DMS in studying PPIs, including detailed protocols for in vitro and in vivo crosslinking, and quantitative data to guide experimental design.
Application Notes
Principle of Action
DMS possesses two identical reactive imidoester groups at either end of an 11.0 Å spacer arm.[1][2] These groups react with primary amines on proteins to form covalent amidine bonds. When two proteins interact, bringing their respective primary amines into proximity (within the 11.0 Å range of the DMS spacer arm), DMS can bridge these two residues, effectively "trapping" the interaction. The resulting covalently linked protein complex can then be analyzed using various techniques such as SDS-PAGE, western blotting, and mass spectrometry to identify the interacting partners.
Key Features of Dimethyl Suberimidate (DMS)
-
Specificity: The imidoester functional groups are highly specific for primary amines.[1]
-
Charge Preservation: The amidination reaction does not alter the overall charge of the modified protein, which is advantageous for maintaining protein structure and function.[1][3]
-
Membrane Permeability: DMS is membrane-permeable, allowing for in vivo crosslinking studies in living cells.[1][3]
-
Water Solubility: DMS is water-soluble, simplifying its use in aqueous buffer systems.[1][3]
-
Irreversible: The amidine bonds formed are stable and not cleavable under standard reducing conditions used in SDS-PAGE.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for designing protein crosslinking experiments with DMS.
| Parameter | Value | Reference(s) |
| Molecular Weight | 273.20 g/mol | [1] |
| Spacer Arm Length | 11.0 Å | [1][2] |
| Reactive Group | Imidoester | [1] |
| Target Specificity | Primary amines (-NH₂) | [1] |
| Optimal pH Range | 8.0 - 9.0 | [1] |
| Solubility | Water-soluble | [1][3] |
| Membrane Permeability | Permeable | [1][3] |
| Experimental Condition | Recommended Range/Value | Reference(s) |
| Crosslinker Concentration | In vitro: 10- to 30-fold molar excess over protein. In vivo: Typically 1 mg/mL. | [1][4] |
| Protein Concentration | In vitro: For concentrations >5 mg/mL, use a 10-fold molar excess of DMS. For <5 mg/mL, use a 20- to 30-fold excess. | [1] |
| Reaction Buffer | Amine-free buffers such as 0.2 M triethanolamine, HEPES, or phosphate buffers. | [1][2] |
| Incubation Time | In vitro: 30-60 minutes at room temperature. In vivo: 60 minutes at room temperature. | [1][4] |
| Quenching Reagent | 20-50 mM Tris or glycine, or glacial acetic acid at a 1:4 ratio. | [1] |
| Crosslinking Efficiency | Approximately 10% for histone H3-H3 dimers in yeast nucleosomes. | [4] |
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol is adapted from a general procedure for imidoester crosslinking.[1][3]
Materials:
-
Purified protein sample
-
Dimethyl suberimidate (DMS)
-
Crosslinking Buffer: 0.2 M triethanolamine, pH 8.0 (or phosphate or HEPES buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the protein sample in the Crosslinking Buffer. Ensure the buffer is free of primary amines.
-
Immediately before use, dissolve DMS in the Crosslinking Buffer to the desired stock concentration.
-
Add the appropriate molar excess of DMS to the protein solution. For protein concentrations above 5 mg/mL, use a 10-fold molar excess. For concentrations below 5 mg/mL, use a 20- to 30-fold molar excess.[1][3]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1][3]
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Add SDS-PAGE loading buffer to the crosslinked sample.
-
Analyze the results by SDS-PAGE and Coomassie staining or western blotting. Crosslinked complexes will appear as higher molecular weight bands.
Protocol 2: In Vivo Crosslinking in Yeast Cells
This protocol is based on a method used for analyzing histone interactions within yeast nucleosomes.[4]
Materials:
-
Yeast cell culture
-
Buffer E (user-defined, amine-free cell lysis buffer)
-
DMS stock solution (11 mg/mL in Buffer E, freshly prepared)
-
1 M Tris-HCl, pH 7.5
-
100% Trichloroacetic acid (TCA)
-
Acetone
Procedure:
-
Harvest and wash yeast cells. Resuspend the cell pellet in Buffer E.
-
Mechanically lyse the cells (e.g., with glass beads) to prepare a cell lysate.
-
Clarify the lysate by centrifugation and transfer the supernatant to a new tube.
-
Take a "0 minute" aliquot as a negative control. Add 1/10 volume of 100% TCA, incubate for 10 minutes at room temperature, centrifuge, and wash the pellet with acetone.[4]
-
To the remaining lysate, add 1/10 volume of the freshly prepared 11 mg/mL DMS stock solution (final concentration of approximately 1 mg/mL).[4]
-
Incubate for 60 minutes at room temperature with rotation.[4]
-
Quench the reaction by adding 1/20 volume of 1 M Tris-HCl, pH 7.5 (final concentration of 50 mM) and incubate for an additional 15 minutes.[4]
-
Take a "60 minute" aliquot and precipitate with TCA as described in step 4.
-
The crosslinked proteins in the pellet are now ready for downstream analysis, such as immunoprecipitation, chromatin digestion, or direct analysis by SDS-PAGE and western blotting.
Visualizations
Experimental Workflow for Protein Crosslinking
Caption: General experimental workflow for protein-protein interaction studies using DMS.
Chemical Principle of DMS Crosslinking
Caption: Reaction scheme of DMS crosslinking two interacting proteins.
Example: Analysis of Histone H3 Interactions in a Nucleosome
Caption: Use of DMS to confirm the H3-H3 dimer interaction within a nucleosome.
References
Application Notes and Protocols for Dimethyl Ethanediimidate in Structural Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction to Dimethyl Ethanediimidate (DME)
This compound (DME), also known as dimethylimidatium ethyl ester, is a homobifunctional cross-linking agent. It is a member of the diimidoester family of reagents that are highly specific for reacting with primary amines (-NH2). This reactivity makes DME a valuable tool in structural biology for covalently linking proteins, thereby providing spatial constraints that are crucial for elucidating protein-protein interactions and the three-dimensional architecture of protein complexes. Chemical cross-linking combined with mass spectrometry (XL-MS) has become a powerful method to identify and map these interactions, complementing traditional structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[1]
DME reacts specifically with the ε-amino groups of lysine residues and the N-terminal α-amino groups of polypeptides under mild alkaline conditions (pH 7.0-9.0). The reaction forms a stable amidine bond, which is resistant to hydrolysis. The fixed spacer arm of DME provides a defined distance constraint between the linked amino acid residues, which is instrumental in computational modeling of protein structures.
Mechanism of Action
The cross-linking reaction with DME proceeds via nucleophilic attack of the deprotonated primary amine of a lysine residue on one of the electrophilic carbon atoms of the diimidoester. This results in the displacement of a methanol molecule and the formation of an N-substituted amidine. The second reactive group of the DME molecule can then react with another nearby primary amine on the same or a different protein, creating a covalent cross-link.
Applications in Structural Biology
The primary application of DME in structural biology is in Cross-Linking Mass Spectrometry (XL-MS) . This technique is used to:
-
Map Protein-Protein Interaction Interfaces: By identifying which lysine residues on different proteins are cross-linked, researchers can pinpoint the regions of interaction between them.
-
Determine Protein Topologies: Intra-protein cross-links provide distance constraints that help in modeling the three-dimensional structure of individual proteins or protein complexes.[2]
-
Study Conformational Changes: Quantitative XL-MS can be employed to compare the cross-linking patterns of a protein complex in different functional states, revealing conformational changes.[3]
-
Stabilize Protein Complexes: Cross-linking can stabilize transient or weak protein interactions, facilitating their purification and structural analysis by other methods like cryo-EM.
Quantitative Data Summary
The following tables provide a summary of the properties of DME and typical experimental conditions for its use in cross-linking studies.
Table 1: Properties of this compound (DME)
| Property | Value |
| Chemical Formula | C4H10N2O2 |
| Molecular Weight | 118.13 g/mol |
| Spacer Arm Length | ~3.7 Å |
| Reactivity | Primary amines (-NH2) |
| Resulting Bond | Amidine |
| Cleavability | Non-cleavable |
Table 2: Typical Experimental Conditions for DME Cross-Linking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations favor inter-molecular cross-links. |
| DME Concentration | 0.5 - 5 mM | The optimal concentration should be determined empirically. |
| Reaction Buffer | HEPES, PBS | Should be amine-free (e.g., no Tris or glycine). |
| Reaction pH | 7.5 - 8.5 | Optimal for the reactivity of primary amines. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to slow the reaction. |
| Reaction Time | 30 - 120 minutes | Shorter times may be sufficient and reduce non-specific cross-linking. |
| Quenching Reagent | 20 - 100 mM Tris-HCl or NH4HCO3 | Added to stop the reaction by consuming excess DME. |
Experimental Protocols
This protocol outlines the general steps for cross-linking a purified protein complex in solution, followed by preparation for mass spectrometry analysis.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., 50 mM HEPES, pH 7.9, 150 mM NaCl).
-
This compound (DME) stock solution (e.g., 50 mM in the reaction buffer, freshly prepared).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE reagents.
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
Procedure:
-
Sample Preparation: Prepare the purified protein complex at a concentration of 1 mg/mL in an amine-free buffer.
-
Cross-Linking Reaction:
-
Add the freshly prepared DME stock solution to the protein sample to a final concentration of 2 mM.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Verification of Cross-Linking: Analyze a small aliquot of the cross-linked sample by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked species.
-
Reduction and Alkylation:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating for 20 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt and enrich the cross-linked peptides using size-exclusion chromatography or strong cation exchange chromatography.
-
Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software (e.g., MeroX, pLink, or MaxLynx) to identify the cross-linked peptides from the MS data.
Visualizations
References
- 1. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]
Application Notes and Protocols for Dimethyl Ethanediimidate Cross-linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking mass spectrometry (XL-MS) is a powerful technique for the structural and functional characterization of proteins and protein complexes. By covalently linking interacting amino acid residues, XL-MS provides distance constraints that can be used to elucidate protein-protein interactions, map interaction interfaces, and probe conformational changes. Dimethyl ethanediimidate (DME) is a homobifunctional imidoester cross-linker that reacts primarily with the ε-amino groups of lysine residues. Its short, defined spacer arm makes it an ideal tool for identifying proximal lysine residues within a protein or between interacting proteins.
These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in cross-linking mass spectrometry workflows.
Chemical Properties and Reaction Mechanism
This compound is a water-soluble, membrane-permeable cross-linker. The imidoester functional groups at both ends of the molecule react with primary amines (e.g., lysine side chains and N-termini) in a pH-dependent manner, with optimal reactivity occurring at a pH between 8.0 and 9.0. The reaction results in the formation of a stable amidine bond, which does not alter the overall charge of the protein, thereby minimizing perturbations to the native protein structure.
The spacer arm of this compound provides a fixed distance constraint between the linked lysine residues, which is invaluable for structural modeling.
Applications in Research and Drug Development
-
Mapping Protein-Protein Interaction Networks: DME cross-linking can be employed to identify direct interaction partners in complex biological samples, aiding in the construction of protein-protein interaction networks.
-
Structural Elucidation of Protein Complexes: The distance restraints generated from DME cross-linking can be integrated with other structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to refine the three-dimensional structures of protein complexes.
-
Probing Conformational Changes: Changes in the cross-linking pattern of a protein or protein complex upon ligand binding, mutation, or post-translational modification can reveal important information about conformational dynamics.
-
Target Validation and Drug Discovery: By identifying the binding sites of small molecules or therapeutic antibodies, DME cross-linking can aid in target validation and the rational design of novel therapeutics.
Experimental Design Considerations
-
Buffer Selection: Use amine-free buffers, such as HEPES, phosphate, or carbonate, to avoid competition with the cross-linking reaction.
-
Cross-linker Concentration: The optimal concentration of DME should be determined empirically for each system. A molar excess of the cross-linker over the protein is typically used.
-
Protein Concentration: The concentration of the target protein(s) will influence the extent of inter- versus intramolecular cross-linking.
-
Quenching: The cross-linking reaction should be stopped by the addition of a primary amine-containing buffer, such as Tris or glycine, to consume the excess reactive cross-linker.
Data Presentation
The following table provides an example of how to present quantitative data from a this compound cross-linking mass spectrometry experiment. The data presented here is for illustrative purposes.
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Confidence Score | Distance (Å) | Putative Interaction Site |
| XL-001 | EGFR | K745 | EGFR | K745 | 0.98 | 11.4 | Dimerization Interface |
| XL-002 | EGFR | K860 | Grb2 | K56 | 0.95 | < 20 | Adaptor Binding Site |
| XL-003 | HSP90 | K294 | HSP90 | K311 | 0.99 | 11.4 | Dimerization Domain |
| XL-004 | HSP90 | K575 | CDC37 | K168 | 0.92 | < 20 | Co-chaperone Interaction |
| XL-005 | MEK1 | K97 | RAF1 | K375 | 0.89 | < 20 | Kinase Cascade Interaction |
Experimental Protocol
This protocol provides a general guideline for cross-linking a purified protein or protein complex using this compound for subsequent mass spectrometry analysis.
Materials:
-
This compound (DME)
-
Amine-free buffer (e.g., 20 mM HEPES, pH 8.0, 150 mM NaCl)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Sample of purified protein or protein complex
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin columns
Procedure:
-
Sample Preparation:
-
Prepare the protein sample in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Ensure the sample is free of any primary amine-containing contaminants.
-
-
Cross-linking Reaction:
-
Freshly prepare a stock solution of DME in the amine-free buffer.
-
Add DME to the protein sample to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Reduction and Alkylation:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with amine-free buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture by adding formic acid to a final concentration of 1%.
-
Desalt and concentrate the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, xQuest, MeroX) to identify cross-linked peptides from the mass spectrometry data.
-
Validate the identified cross-links and calculate the false discovery rate.
-
Mandatory Visualizations
Application Notes and Protocols for In Vivo Cross-Linking with Dimethyl Ethanediimidate (DME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo cross-linking is a powerful technique used to capture and stabilize protein-protein interactions within their native cellular environment. This method provides a "snapshot" of these interactions as they occur in living cells, overcoming some limitations of in vitro techniques where interactions may be lost upon cell lysis. Dimethyl ethanediimidate (DME) is a homobifunctional imidoester cross-linking agent that reacts primarily with the ε-amino groups of lysine residues. Its relatively short spacer arm makes it suitable for capturing closely interacting proteins. These application notes provide a detailed protocol for performing in vivo cross-linking using DME in mammalian cell cultures.
Mechanism of Action:
DME reacts with primary amines in a two-step process to form stable amidine bonds. The imidoester groups at both ends of the DME molecule react with lysine residues on interacting proteins, covalently linking them.
Key Experimental Parameters
Successful in vivo cross-linking with DME depends on the careful optimization of several parameters. The following table summarizes key quantitative data, largely adapted from protocols for the related cross-linker dimethyl adipimidate (DMA) due to the limited availability of specific data for DME. Researchers should consider these as starting points for optimization.
| Parameter | Recommended Range | Key Considerations |
| DME Concentration | 5 - 20 mM | Higher concentrations can lead to non-specific cross-linking and cell toxicity. Lower concentrations may result in inefficient cross-linking. Start with 10 mM for initial experiments. |
| Reaction Time | 30 - 60 minutes | Shorter incubation times minimize potential artifacts from cellular processes. Longer times may be necessary for detecting weaker or transient interactions. A 45-minute incubation is a good starting point. |
| Reaction Temperature | Room Temperature (20-25°C) | Performing the reaction at room temperature is common. Lowering the temperature to 4°C may reduce cellular metabolism and non-specific interactions but will also slow down the cross-linking reaction rate. |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | The optimal cell density should be determined empirically. A sufficient number of cells is required to obtain detectable amounts of cross-linked complexes. |
| Quenching Reagent Concentration | 50 - 100 mM Tris or Glycine | The quenching reagent should be in molar excess to the DME to effectively stop the reaction. |
| Quenching Time | 15 - 30 minutes | Sufficient time must be allowed for the quenching reagent to react with all unreacted DME. |
Experimental Protocols
This section provides a detailed step-by-step protocol for in vivo cross-linking of mammalian cells with DME.
Materials and Reagents
-
Cell Culture: Mammalian cells of interest grown to the desired confluency.
-
This compound (DME): High-purity, stored under desiccated conditions.
-
Cross-linking Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine in PBS.
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.
-
SDS-PAGE reagents: Acrylamide solutions, SDS, TEMED, APS, loading buffer with a reducing agent (e.g., DTT or β-mercaptoethanol).
Protocol for In Vivo Cross-Linking with DME
-
Cell Preparation:
-
Harvest cultured mammalian cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
-
Cross-linking Reaction:
-
Resuspend the cell pellet in pre-warmed (room temperature) PBS (pH 8.0) to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Freshly prepare a 100 mM stock solution of DME in PBS (pH 8.0).
-
Add the DME stock solution to the cell suspension to a final concentration of 10 mM.
-
Incubate the cell suspension at room temperature for 45 minutes with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (1 M Tris-HCl, pH 7.5 or 1 M Glycine) to the cell suspension to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature with gentle agitation to stop the cross-linking reaction.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail. The choice of lysis buffer will depend on the downstream application. For analysis by SDS-PAGE, a strong lysis buffer like RIPA is often used.
-
-
Analysis of Cross-linked Proteins:
-
Determine the protein concentration of the cell lysate.
-
Mix an aliquot of the lysate with SDS-PAGE sample loading buffer containing a reducing agent.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Analyze the cross-linked proteins by SDS-PAGE followed by Western blotting or other detection methods. The appearance of higher molecular weight bands corresponding to the cross-linked complexes is indicative of a successful reaction.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vivo cross-linking protocol.
Caption: Workflow for in vivo cross-linking with DME.
DME Cross-linking Reaction Mechanism
This diagram illustrates the chemical reaction between DME and primary amines on proteins.
Caption: DME cross-links primary amines on proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No cross-linked bands observed | Inefficient cross-linking | Optimize DME concentration and/or incubation time. Ensure the pH of the cross-linking buffer is ~8.0. Use fresh DME. |
| Low abundance of interacting proteins | Increase the amount of starting cell material. | |
| High molecular weight smear at the top of the gel | Over-cross-linking | Decrease the DME concentration and/or incubation time. |
| Loss of protein signal after cross-linking | Protein degradation | Ensure protease inhibitors are included in the lysis buffer. Keep samples on ice. |
| Cell lysis during cross-linking | Handle cells gently during washing and resuspension steps. |
Conclusion
In vivo cross-linking with this compound is a valuable technique for studying protein-protein interactions in their native cellular context. The provided protocols offer a starting point for researchers to apply this method. However, it is crucial to empirically optimize the experimental conditions for each specific biological system to obtain reliable and reproducible results. Careful consideration of controls, such as non-cross-linked samples, is also essential for data interpretation.
Application Notes and Protocols for Dimethyl Ethanediimidate (DME) in Cryo-EM Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dimethyl ethanediimidate (DME) as a cross-linking agent to stabilize protein complexes for single-particle cryo-electron microscopy (cryo-EM). The protocols and data presented herein are designed to assist researchers in overcoming challenges associated with sample instability and conformational heterogeneity, ultimately facilitating high-resolution structure determination.
Application Notes
This compound (DME) is a homobifunctional cross-linking reagent that covalently links primary amine groups, primarily found on the side chains of lysine residues and the N-termini of proteins. As an imidoester, DME offers a key advantage in preserving the native charge of the protein complex upon reaction, which can be crucial for maintaining the structural and functional integrity of the specimen. The use of DME can be particularly beneficial for stabilizing transient or flexible protein complexes, which are often challenging to analyze with cryo-EM due to their conformational heterogeneity.
Key Advantages of DME for Cryo-EM Sample Preparation:
-
Stabilization of Transient Interactions: DME can capture fleeting interactions between protein subunits, allowing for the structural analysis of otherwise unstable complexes.
-
Reduction of Conformational Heterogeneity: By cross-linking flexible regions, DME can lock a protein complex into a more uniform conformational state, leading to improved particle alignment and higher-resolution reconstructions.
-
Preservation of Native Charge: The amidine bond formed by the reaction of DME with primary amines retains a positive charge, minimizing perturbations to the electrostatic environment of the protein surface.
-
Short Spacer Arm: DME possesses a relatively short spacer arm, providing distance constraints for cross-linked residues that can aid in computational modeling and structure validation.
Limitations and Considerations:
-
Potential for Artifacts: Over-cross-linking can lead to the formation of non-native protein conformations or aggregates. It is crucial to optimize the cross-linker concentration and reaction time.
-
Buffer Compatibility: Imidoesters are susceptible to hydrolysis, especially at low pH, and react with amine-containing buffers (e.g., Tris, glycine). Therefore, reactions should be performed in amine-free buffers at a slightly alkaline pH.
-
Stochiometry of Cross-linking: The degree of cross-linking can vary between particles, which may introduce some level of heterogeneity into the dataset.
Experimental Protocols
The following protocols provide a detailed methodology for the cross-linking of protein complexes with DME for cryo-EM analysis. It is important to note that these are starting-point recommendations, and optimization will likely be necessary for each specific protein complex.
Protocol 1: Optimization of DME Cross-linking Conditions
This protocol is designed to determine the optimal concentration of DME for stabilizing the protein complex of interest without causing significant aggregation.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., HEPES, phosphate, borate)
-
This compound (DME)
-
Amine-free reaction buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE materials
Procedure:
-
Prepare a series of dilutions of the protein complex at a concentration suitable for cryo-EM (typically 0.1-2 mg/mL).
-
Prepare fresh DME stock solutions in the reaction buffer at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Set up a series of cross-linking reactions by adding different final concentrations of DME to the protein complex. A good starting range is 0.5 mM to 5 mM DME.
-
Incubate the reactions at room temperature for 30-60 minutes.
-
Quench the reactions by adding the quenching solution to a final concentration of 50-100 mM.
-
Analyze the cross-linked samples by SDS-PAGE to assess the degree of cross-linking. Look for the appearance of higher molecular weight bands corresponding to cross-linked subunits and the absence of high molecular weight aggregates.
-
The optimal DME concentration is the lowest concentration that produces a significant amount of the desired cross-linked complex without causing excessive aggregation.
Protocol 2: Preparation of DME-Cross-linked Protein Complexes for Cryo-EM
This protocol describes the preparation of a larger batch of cross-linked protein complex for cryo-EM grid preparation.
Materials:
-
Purified protein complex
-
Optimized concentration of DME (determined in Protocol 1)
-
Amine-free reaction buffer
-
Quenching solution
-
Size-exclusion chromatography (SEC) column
-
Cryo-EM grids
Procedure:
-
Prepare the cross-linking reaction using the optimized DME concentration and reaction time determined in Protocol 1.
-
Quench the reaction as described previously.
-
(Optional but recommended) Purify the cross-linked complex using size-exclusion chromatography to remove any aggregates and unreacted protein.
-
Concentrate the purified, cross-linked complex to a suitable concentration for cryo-EM grid preparation.
-
Proceed with vitrification of the sample on cryo-EM grids.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of successful DME cross-linking for cryo-EM.
Table 1: Optimization of DME Concentration for a Hypothetical Protein Complex (Protein X-Y)
| DME Concentration (mM) | Monomeric Protein X (%) | Monomeric Protein Y (%) | Cross-linked X-Y Complex (%) | High Molecular Weight Aggregates (%) |
| 0 | 50 | 50 | 0 | <1 |
| 0.5 | 35 | 35 | 30 | <2 |
| 1.0 | 20 | 20 | 60 | <5 |
| 2.5 | 10 | 10 | 80 | 10 |
| 5.0 | <5 | <5 | 75 | 20 |
This table illustrates the expected trend where increasing DME concentration leads to a higher yield of the cross-linked complex, but also to the formation of aggregates at higher concentrations.
Table 2: Comparison of Cryo-EM Data Quality for a Hypothetical Protein Complex With and Without DME Cross-linking
| Parameter | Without DME Cross-linking | With Optimal DME Cross-linking |
| Particle Distribution | Uneven, some aggregation | More uniform distribution |
| 2D Class Averages | Show conformational heterogeneity | More homogeneous classes |
| Number of Particles in Final Reconstruction | 100,000 | 250,000 |
| Final Map Resolution (Å) | 4.5 | 3.2 |
| Map Quality | Lower resolution in flexible regions | Improved density in flexible regions |
This table highlights the potential improvements in cryo-EM data quality that can be achieved through DME cross-linking, leading to a higher resolution structure.
Mandatory Visualization
Caption: Experimental workflow for DME cross-linking of protein complexes for cryo-EM.
Caption: Chemical reaction of DME with primary amines on two protein subunits.
Troubleshooting & Optimization
Technical Support Center: Quenching Dimethyl Ethanediimidate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl ethanediimidate. The following information is designed to help effectively quench reactions involving this reagent, ensuring the desired product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound belonging to the class of imidate esters. It is often used in organic synthesis, particularly for the preparation of amidines through reaction with primary and secondary amines. It can also be a precursor for the synthesis of other heterocyclic compounds.
Q2: Why is quenching necessary for reactions involving this compound?
Quenching is a critical step to stop the reaction and prevent the formation of unwanted byproducts. Unreacted this compound can interfere with product isolation and purification, and potentially lead to decomposition of the desired product over time. Effective quenching ensures that all the reactive imidate is consumed, leading to a cleaner reaction mixture and simplifying the workup process.
Q3: What is the primary method for quenching this compound reactions?
The most common and effective method for quenching reactions involving this compound is hydrolysis . This process involves the addition of water to the reaction mixture to convert the unreacted imidate ester into more stable and easily separable compounds.
Q4: What are the products of this compound hydrolysis?
The hydrolysis of this compound can yield different products depending on the pH of the reaction medium.[1][2]
-
Acidic to Neutral Conditions (pH ≤ 8.5): Hydrolysis primarily yields an ester (methyl acetate) and an amine (ammonia).[3][2]
-
Basic Conditions (pH > 8.5): Under basic conditions, the hydrolysis can produce a mixture of products, including an amide (acetamide) and an alcohol (methanol), in addition to the ester and amine.[3][2]
Troubleshooting Guide: Quenching this compound Reactions
This guide addresses common issues encountered during the quenching of this compound reactions and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Quenching (Presence of starting imidate in the final product) | 1. Insufficient amount of quenching agent (water). 2. Quenching time is too short. 3. Inefficient mixing of the quenching agent with the reaction mixture. | 1. Add a larger excess of the quenching solution (e.g., water or a dilute aqueous acid). 2. Increase the stirring time after the addition of the quenching agent. Monitor the reaction by TLC or LC-MS to ensure complete disappearance of the imidate. 3. Ensure vigorous stirring during the quenching process to promote efficient mixing of the aqueous and organic phases. |
| Formation of Unexpected Byproducts | 1. Incorrect pH during quenching leading to undesired hydrolysis products (amide/alcohol instead of ester/amine). 2. Reaction of the desired product with the quenching agent. | 1. Control the pH of the quenching medium carefully. For the formation of ester and amine, quench with a slightly acidic aqueous solution (e.g., dilute HCl or citric acid). For amide and alcohol formation, a basic quench (e.g., dilute NaOH or NaHCO3) can be used, but be aware of potential side reactions.[3][2] 2. If the product is sensitive to acidic or basic conditions, use a neutral quench (water) and ensure the reaction is worked up promptly. |
| Low Product Yield After Workup | 1. Hydrolysis of the desired amidine product back to the starting amine and an ester or amide under harsh quenching conditions. 2. Emulsion formation during the aqueous workup, leading to product loss. | 1. Use mild quenching conditions. A rapid quench with cold, dilute acid followed by immediate extraction is often preferred. Avoid prolonged exposure to strong acids or bases. 2. To break emulsions, add a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent. Filtering the mixture through a pad of celite can also be effective. |
| Difficulty in Product Isolation/Purification | 1. The hydrolysis products (e.g., methyl acetate, acetamide) are co-eluting with the desired product during chromatography. | 1. Optimize the quenching and workup to remove as much of the hydrolysis byproducts as possible before purification. Acidic or basic washes can help remove amine or acidic byproducts. Methyl acetate is volatile and can often be removed under reduced pressure. If co-elution is still an issue, consider alternative chromatography conditions (different solvent system or stationary phase). |
Experimental Protocols
Protocol 1: Standard Quenching by Acidic Hydrolysis
This protocol is suitable for most reactions where this compound is used to form amidines, and the desired product is stable to mild acid.
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction vessel to 0 °C in an ice-water bath. This helps to control any exotherm during quenching.
-
Add Quenching Solution: Slowly add a 1 M aqueous solution of hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture. The amount of quenching solution should be sufficient to neutralize any base used in the reaction and to hydrolyze the excess imidate.
-
Stir: Allow the mixture to stir vigorously at 0 °C for 30-60 minutes. Monitor the disappearance of the this compound by TLC or LC-MS.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Quenching with a Primary Amine Buffer (for sensitive products)
This method can be used when the desired product is sensitive to acidic or basic conditions. A primary amine-containing buffer can react with the excess imidate to form a water-soluble amidine.
-
Prepare Quenching Buffer: Prepare a solution of Tris-HCl or glycine at a concentration of 1 M, with the pH adjusted to a neutral or slightly basic range (pH 7-8).
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C.
-
Add Quenching Buffer: Add the prepared buffer solution to the reaction mixture with vigorous stirring.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours, or until the imidate is no longer detectable.
-
Workup: Proceed with a standard aqueous workup as described in Protocol 1. The water-soluble amidine formed from the quenching agent will remain in the aqueous layer.
Data Presentation
The choice of quenching method can significantly impact the final product distribution. The following table summarizes the expected outcomes based on the pH of the quenching medium.
| Quenching Condition | pH Range | Primary Hydrolysis Products | Suitable for |
| Acidic Hydrolysis | < 7 | Methyl Acetate + Ammonia | Products stable to mild acid. |
| Neutral Hydrolysis | ~ 7 | Methyl Acetate + Ammonia | Products sensitive to both acid and base. |
| Basic Hydrolysis | > 8.5 | Acetamide + Methanol (in addition to ester/amine) | When acidic conditions must be avoided, but be aware of potential side reactions.[3][2] |
Visualizations
Experimental Workflow for Quenching and Workup
Caption: General experimental workflow for quenching and working up a reaction involving this compound.
Signaling Pathway of Imidate Hydrolysis
References
Technical Support Center: Troubleshooting Low Cross-linking Yield with Dimethyl Ethanediimidate (DME)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cross-linking yield with dimethyl ethanediimidate (DME). The information is presented in a question-and-answer format to directly address common issues encountered during protein cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DME) and how does it work?
This compound (DME) is a homo-bifunctional imidoester cross-linking agent. It reacts primarily with the primary amino groups (ε-amino group of lysine residues and the N-terminal α-amino group) of proteins. The reaction, known as amidination, forms a covalent bond and results in the cross-linking of proteins that are in close proximity. DME is a relatively short cross-linker, making it suitable for identifying proteins that are very close to each other.
Q2: What are the optimal reaction conditions for DME cross-linking?
Optimal reaction conditions for DME can vary depending on the specific proteins and experimental goals. However, general guidelines are summarized in the table below.
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | The reaction is pH-dependent. A slightly alkaline pH is required for the deprotonation of primary amino groups, making them nucleophilic. |
| Temperature | 4 - 25°C (Ice to Room Temp) | Lower temperatures can help to minimize protein degradation and non-specific reactions. |
| Incubation Time | 30 minutes - 2 hours | The optimal time should be determined empirically. Shorter times can reduce non-specific cross-linking, while longer times may increase yield. |
| DME Concentration | 1 - 10 mM | The concentration should be optimized for each system. Higher concentrations can lead to excessive modification and protein precipitation. |
| Protein Concentration | 0.1 - 5 mg/mL | Higher protein concentrations can favor intermolecular cross-linking. |
Q3: Which buffers should I use for DME cross-linking?
It is critical to use amine-free buffers, as DME will react with primary amines in the buffer, reducing the efficiency of the cross-linking reaction.[1]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate Buffer
Buffers to Avoid:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Glycine
Q4: How can I stop the DME cross-linking reaction?
The reaction can be quenched by adding a reagent that contains primary amines. This will consume any unreacted DME.
Common Quenching Reagents:
-
Tris Buffer: Add to a final concentration of 20-50 mM.
-
Glycine: Add to a final concentration of 20-50 mM.
Incubate for 15-30 minutes after adding the quenching reagent to ensure the reaction is completely stopped.[2]
Q5: My protein has precipitated after adding DME. What should I do?
Protein precipitation can occur due to excessive cross-linking, leading to the formation of large, insoluble aggregates. To address this, consider the following:
-
Reduce DME Concentration: Titrate the DME concentration to find the optimal level that provides sufficient cross-linking without causing precipitation.
-
Decrease Incubation Time: Shorter reaction times can limit the extent of cross-linking.
-
Optimize Protein Concentration: Very high protein concentrations can increase the likelihood of intermolecular cross-linking and precipitation. Try reducing the protein concentration.
-
Change Buffer Conditions: Ensure the buffer pH and ionic strength are optimal for your protein's stability.
Troubleshooting Guide for Low Cross-linking Yield
This guide will help you diagnose and resolve common issues leading to low or no cross-linking yield with DME.
Problem: No or very faint cross-linked bands on an SDS-PAGE gel.
Below is a troubleshooting workflow to help identify the potential cause of the low yield.
Caption: Troubleshooting workflow for low DME cross-linking yield.
Detailed Explanations for Troubleshooting Steps:
-
DME Reagent Quality: Imidoesters like DME are susceptible to hydrolysis, especially in the presence of moisture. Always use a fresh stock of the reagent. Dissolve the DME in the reaction buffer immediately before use.
-
Amine-Containing Buffers: The presence of primary amines in buffers like Tris or glycine will compete with the primary amines on your protein for reaction with DME, significantly reducing your cross-linking yield.[1]
-
Reaction pH: The amino groups on lysine residues need to be deprotonated to be reactive. The pKa of the ε-amino group of lysine is around 10.5, so a pH of 8.0-9.0 is a good starting point to ensure a sufficient concentration of the reactive, unprotonated form.
-
DME Concentration: The optimal concentration of DME is a balance between achieving sufficient cross-linking and avoiding excessive modification that can lead to protein precipitation. A titration experiment is highly recommended.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures can increase the reaction rate, but also risk protein denaturation and non-specific cross-linking. Start with a shorter time on ice and optimize from there.
-
Protein Concentration and Purity: For intermolecular cross-linking, a higher protein concentration is generally better. Ensure your protein sample is of high purity, as contaminating proteins can interfere with the desired reaction.
Experimental Protocol: Cross-linking of a Protein Sample with DME
This protocol provides a general starting point for a DME cross-linking experiment. Optimization will be necessary for your specific protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0)
-
This compound (DME)
-
Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is at the desired concentration (e.g., 1 mg/mL) in an amine-free buffer.
-
Prepare DME Stock Solution: Immediately before use, dissolve DME in the reaction buffer to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
Initiate Cross-linking Reaction: Add the DME stock solution to your protein sample to achieve the desired final concentration (e.g., 1 mM). Mix gently by pipetting.
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature or on ice.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50 mM (e.g., add 5 µL of 1 M Tris-HCl to a 100 µL reaction).
-
Incubate to Quench: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DME is quenched.
-
Analyze Results: Add SDS-PAGE loading buffer to your cross-linked sample. Analyze the results by SDS-PAGE and Coomassie staining or Western blotting.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the reaction mechanism of DME with primary amines on proteins.
Caption: Reaction of DME with protein primary amines.
References
Preventing protein aggregation during dimethyl ethanediimidate cross-linking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during dimethyl ethanediimidate (DME) cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DME cross-linking to minimize protein aggregation?
A1: The optimal pH for DME cross-linking is between 8.0 and 10.0. Imidoester cross-linkers, like DME, react with primary amines to form amidine bonds. This reaction is most efficient in alkaline conditions. While a pH of 10 is often cited for maximal efficiency, a range of pH 8-10 is generally suitable. It is crucial to avoid pH levels below 8.0, as this can lead to side reactions and may contribute to protein instability and aggregation. Operating at the lower end of the optimal pH range (e.g., pH 8.0-8.5) can sometimes be a good compromise to maintain protein stability while still achieving sufficient cross-linking.
Q2: What types of buffers should I use for DME cross-linking?
A2: It is critical to use amine-free buffers for DME cross-linking. Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for reaction with the DME, significantly reducing cross-linking efficiency.
Recommended Amine-Free Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate buffer
-
Carbonate-bicarbonate buffer
Q3: Can I use additives in my reaction buffer to prevent aggregation?
A3: Yes, several additives can be included in the reaction buffer to help maintain protein stability and prevent aggregation during the cross-linking reaction.[1] The choice of additive will depend on the specific properties of your protein.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure by promoting hydration of the protein surface. |
| Sucrose | 5-10% (w/v) | Acts as an osmolyte, stabilizing the native protein state.[1] |
| Arginine | 50-500 mM | Can reduce protein-protein interactions and suppress aggregation.[2] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent aggregation of hydrophobic regions. |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | For proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds which can lead to aggregation.[1] |
Q4: How does protein concentration affect aggregation during DME cross-linking?
A4: Higher protein concentrations can increase the likelihood of intermolecular cross-linking, which can lead to the formation of large aggregates. It is recommended to work with the lowest protein concentration that is feasible for your downstream application. If high protein concentrations are necessary, the use of stabilizing additives becomes even more critical.
Q5: How do I properly quench the DME cross-linking reaction to prevent over-cross-linking and aggregation?
A5: To stop the cross-linking reaction, it is essential to add a quenching agent that contains primary amines. This will react with any excess DME and prevent further cross-linking of your protein.
Recommended Quenching Buffers:
-
Tris buffer (e.g., 50-100 mM final concentration, pH 7.5)
-
Glycine (e.g., 50-100 mM final concentration)
The reaction should be quenched for 15-30 minutes at room temperature.
Troubleshooting Guide
Problem: I am observing significant protein precipitation after adding DME.
| Possible Cause | Suggested Solution |
| Incorrect pH | Ensure your reaction buffer is between pH 8.0 and 10.0. Verify the pH of your protein solution before adding the cross-linker. |
| High Protein Concentration | Reduce the concentration of your protein. If this is not possible, add stabilizing agents like glycerol or arginine to the reaction buffer. |
| Inappropriate Buffer | Confirm that you are not using a buffer containing primary amines (e.g., Tris, glycine). Switch to an amine-free buffer such as PBS, HEPES, or Borate. |
| Protein Instability | Your protein may be inherently unstable under the reaction conditions. Try adding stabilizing additives such as sucrose or a low concentration of a non-ionic detergent. For proteins with cysteines, include a reducing agent like DTT or TCEP. |
Problem: My cross-linked protein runs as a high molecular weight smear on an SDS-PAGE gel.
| Possible Cause | Suggested Solution |
| Over-cross-linking | Reduce the concentration of DME. A common starting point is a 10- to 50-fold molar excess of cross-linker to protein. You may need to titrate this to find the optimal concentration for your specific protein. Also, decrease the reaction time. |
| Non-specific Cross-linking | Optimize the reaction conditions. Ensure the pH is within the optimal range and consider lowering the reaction temperature (e.g., perform the reaction on ice). |
| Aggregation Prior to Cross-linking | Your protein may already be aggregated before the addition of DME. Centrifuge your protein solution at high speed to remove any pre-existing aggregates before starting the cross-linking reaction. |
Experimental Protocols
Protocol 1: General DME Cross-linking with Aggregation Prevention
-
Buffer Preparation: Prepare an amine-free buffer (e.g., 1X PBS, pH 8.0) containing desired stabilizing additives (e.g., 10% glycerol, 1 mM TCEP if your protein has cysteines).
-
Protein Preparation: If your protein is stored in a buffer containing primary amines, exchange it into the prepared reaction buffer using a desalting column or dialysis. Ensure the final protein concentration is as low as practical for your experiment.
-
DME Solution Preparation: Immediately before use, dissolve DME in the reaction buffer to the desired stock concentration. DME is susceptible to hydrolysis, so it should be used without delay.
-
Cross-linking Reaction: Add the DME solution to your protein solution to achieve the desired final molar excess of cross-linker. A good starting point is a 25-fold molar excess. Incubate the reaction for 30-60 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze your cross-linked sample by SDS-PAGE, size-exclusion chromatography, or other relevant techniques to assess the extent of cross-linking and the presence of aggregates.
Visualizations
Caption: Workflow for DME cross-linking with aggregation prevention steps.
Caption: Troubleshooting logic for addressing protein aggregation.
References
Technical Support Center: Optimizing Dimethyl Ethanediimidate (DME) Cross-linking
Welcome to the technical support center for optimizing dimethyl ethanediimidate (DME) concentration in protein cross-linking experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using DME for studying protein-protein interactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-linking experiments with this compound.
| Problem | Possible Cause | Recommendation |
| No cross-linked product observed on SDS-PAGE | DME concentration is too low. | Increase the molar excess of DME to your protein of interest. Start with a 10-fold molar excess and titrate upwards.[1] For protein concentrations below 5mg/mL, a 20- to 30-fold molar excess may be necessary.[1] |
| Hydrolysis of DME. | DME is moisture-sensitive.[1] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare DME solutions immediately before use and do not store them.[1] | |
| Incorrect buffer composition. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the cross-linking reaction.[1] Use amine-free buffers such as phosphate, borate, carbonate, or HEPES at a pH between 7 and 10.[1][2] | |
| Suboptimal pH. | The reaction of imidoesters with amines is most efficient at an alkaline pH. For optimal cross-linking, a pH range of 8-9 is recommended.[1] | |
| High molecular weight aggregates or smears at the top of the gel | DME concentration is too high. | Excessive cross-linker concentration can lead to the formation of large, insoluble protein aggregates. Reduce the molar excess of DME in your reaction. |
| Non-specific cross-linking. | High concentrations of DME can result in random, intermolecular cross-linking, leading to artifacts.[3] Lowering the DME concentration is the primary solution. | |
| Protein concentration is too high. | High protein concentrations can favor intermolecular cross-linking. If possible, perform the experiment at a lower protein concentration. | |
| Weak or faint cross-linked bands | Suboptimal reaction time. | Incubate the reaction for 30-60 minutes at room temperature.[1] You can optimize the incubation time for your specific protein complex. |
| Inefficient quenching of the reaction. | Failure to stop the reaction effectively can lead to variability. Quench the reaction by adding a final concentration of 20-50mM of Tris or glycine.[1] | |
| Difficulty reproducing results | Inconsistent DME handling. | Due to its moisture sensitivity, inconsistent handling of DME can lead to variable results. Always follow the best practices for handling moisture-sensitive reagents.[1] |
| Variability in protein sample preparation. | Ensure your protein samples are consistent in terms of concentration, purity, and buffer composition between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration of this compound (DME) for my experiment?
A1: The optimal concentration of DME is highly dependent on your specific protein and its concentration. A good starting point is a 10-fold molar excess of DME to your protein if the protein concentration is above 5 mg/mL.[1] For protein concentrations below 5 mg/mL, a 20- to 30-fold molar excess is recommended.[1] It is crucial to perform a concentration titration to determine the optimal DME concentration for your specific system.
Q2: How do I prepare the DME solution?
A2: DME is sensitive to moisture and should be handled accordingly.[1] Allow the vial to come to room temperature before opening to prevent condensation.[1] Prepare the DME solution in an appropriate amine-free buffer (e.g., phosphate, borate, HEPES) immediately before use. Do not store DME in solution as it hydrolyzes readily.[1]
Q3: What type of buffer should I use for the cross-linking reaction?
A3: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target amines on your protein.[1] Recommended buffers include phosphate, borate, carbonate, and HEPES. The reaction is most efficient at a pH between 8 and 9.[1][2]
Q4: How can I stop the cross-linking reaction?
A4: The reaction can be effectively quenched by adding a reagent that contains primary amines. Adding Tris or glycine to a final concentration of 20-50 mM will stop the reaction by consuming the excess DME.[1] Alternatively, glacial acetic acid can be used to lower the pH and stop the reaction.[1]
Q5: What are the signs of successful cross-linking on an SDS-PAGE gel?
A5: Successful cross-linking will result in the appearance of new, higher molecular weight bands corresponding to the cross-linked protein complexes. For example, if you are studying a dimeric protein, you would expect to see a band at twice the molecular weight of the monomer. The intensity of the monomer band should decrease as the intensity of the cross-linked dimer band increases.
Experimental Protocols
General Protocol for Protein Cross-linking with DME
This protocol provides a general guideline for cross-linking proteins in solution using this compound.
Materials:
-
This compound (DME)
-
Protein sample in an amine-free buffer (e.g., 0.2M triethanolamine, pH 8.0)[1]
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation: Prepare your protein sample in a suitable amine-free cross-linking buffer at the desired concentration.
-
DME Preparation: Immediately before use, weigh out the required amount of DME and dissolve it in the cross-linking buffer to the desired stock concentration.
-
Cross-linking Reaction: Add the DME solution to your protein sample to achieve the desired final molar excess (e.g., 10-fold).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[1]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products by SDS-PAGE followed by Coomassie staining or Western blotting.
Optimization of DME Concentration
To determine the optimal DME concentration for your specific protein, it is recommended to perform a titration experiment.
Procedure:
-
Set up a series of parallel reactions with your protein at a constant concentration.
-
In each reaction, vary the molar excess of DME. A good range to test is from 0-fold (control) to 100-fold molar excess (e.g., 0x, 5x, 10x, 20x, 50x, 100x).
-
Follow the general cross-linking protocol for incubation and quenching.
-
Analyze the results on an SDS-PAGE gel. The optimal DME concentration will be the one that gives the highest yield of the desired cross-linked product with minimal formation of high molecular weight aggregates.
Visualizations
Caption: Experimental workflow for protein cross-linking with DME.
Caption: Troubleshooting logic for DME cross-linking experiments.
References
Side reactions of dimethyl ethanediimidate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl imidoester crosslinkers.
Frequently Asked Questions (FAQs)
Q1: I am looking for information on "dimethyl ethanediimidate". Why am I finding resources for other crosslinkers?
A1: "this compound" is not a standard chemical name for a commonly used crosslinking agent, which may be the reason you are having difficulty finding specific information. It is possible that this is a non-standard nomenclature or a typographical error.
Based on the chemical structure implied by the name, it is likely that you are interested in a class of reagents known as dimethyl imidoester crosslinkers . A widely used and well-documented example from this class is Dimethyl Suberimidate (DMS) . This guide will focus on the side reactions and protocols related to dimethyl imidoester crosslinkers, using DMS as a primary example.
Q2: What is the primary reaction of dimethyl imidoester crosslinkers with proteins?
A2: Dimethyl imidoester crosslinkers, such as DMS, are homobifunctional reagents that react specifically with primary amines (-NH₂). In proteins, these are found at the N-terminus of polypeptide chains and on the side chain of lysine residues. The reaction forms a stable amidine bond. A key advantage of this reaction is that it preserves the positive charge of the original amine group, which often helps in maintaining the native conformation and biological activity of the protein.[1][2][3]
Q3: What is the main side reaction when using dimethyl imidoester crosslinkers, and how can I avoid it?
A3: The primary and most significant side reaction is the hydrolysis of the imidoester functional group.[3] The imidoester moiety is susceptible to reaction with water, which leads to the formation of an unreactive carboxylate and ammonia. This hydrolysis reaction competes with the desired aminolysis (crosslinking) reaction.
To minimize hydrolysis and favor the crosslinking reaction, it is crucial to control the pH of the reaction buffer. The rate of aminolysis increases more rapidly with an increase in pH than the rate of hydrolysis. Therefore, performing the reaction at a slightly alkaline pH is recommended.
Q4: What is the optimal pH for crosslinking with dimethyl imidoesters?
A4: The optimal pH range for crosslinking with dimethyl imidoesters is between pH 8.0 and 10.0 .[3][4] Within this range, the reaction with primary amines is most efficient. As the pH becomes more alkaline, the reactivity with amines increases, leading to more efficient crosslinking.[4] However, at very high pH values, the stability of the resulting amidine bond can be compromised.[2] For most applications, a pH of 8.0 to 9.0 provides a good balance between reaction efficiency and stability.
Q5: Are there any other potential side reactions I should be aware of?
A5: While dimethyl imidoesters are highly specific for primary amines, some studies suggest that at pH values below 10, there can be some minor side reactions, though these are generally not significant. The imidoester group has minimal cross-reactivity with other nucleophilic groups found in proteins.[1][3] The primary concern remains the competition between aminolysis and hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no crosslinking observed | 1. Hydrolysis of the crosslinker: The reagent was exposed to moisture or dissolved in buffer too long before use. | 1. Dimethyl imidoesters are moisture-sensitive.[1][3] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the crosslinking solution immediately before use. |
| 2. Incorrect buffer composition: The buffer contains primary amines (e.g., Tris, glycine). | 2. Use a non-amine-containing buffer such as phosphate, borate, carbonate, or HEPES.[1][3] | |
| 3. Suboptimal pH: The reaction pH is too low (e.g., below 7.5). | 3. Adjust the reaction buffer to a pH between 8.0 and 10.0. A pH of 8.0 to 9.0 is a good starting point.[3] | |
| 4. Insufficient crosslinker concentration: The molar excess of the crosslinker is too low. | 4. For protein concentrations above 5 mg/mL, use a 10-fold molar excess of the crosslinker. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.[1][3] | |
| Protein precipitation during or after the reaction | 1. High degree of crosslinking: Excessive intermolecular crosslinking can lead to large, insoluble aggregates. | 1. Reduce the concentration of the crosslinker or the protein. Alternatively, decrease the reaction time. |
| 2. Change in protein charge: Although imidoesters preserve the net charge, extensive modification might alter local charge distributions. | 2. Optimize the molar excess of the crosslinker to find the minimum amount needed for the desired crosslinking. | |
| Inconsistent results between experiments | 1. Variability in reagent quality: The crosslinker may have hydrolyzed during storage. | 1. Store the dimethyl imidoester crosslinker desiccated at 4°C.[1][3] Use fresh reagent for critical experiments. |
| 2. Inconsistent reaction parameters: Minor variations in pH, temperature, or reaction time. | 2. Carefully control all reaction parameters. Prepare fresh buffers for each experiment. |
Quantitative Data on Reaction Conditions
The efficiency of the crosslinking reaction is highly dependent on the pH of the reaction medium. The table below summarizes the effect of pH on the reaction of imidoesters.
| pH | Relative Rate of Aminolysis (Crosslinking) | Relative Rate of Hydrolysis (Side Reaction) | Recommendation |
| < 7.5 | Low | Moderate | Not recommended for efficient crosslinking. |
| 8.0 - 9.0 | High | Moderate | Optimal range for most applications. Balances high crosslinking efficiency with manageable hydrolysis. |
| > 9.0 - 10.0 | Very High | High | Can provide very rapid crosslinking, but the half-life of the reagent is significantly reduced. May be suitable for very rapid reactions. |
| > 10.0 | Very High | Very High | Not generally recommended due to rapid hydrolysis of the crosslinker and potential instability of the amidine product.[2] |
Experimental Protocols
Protocol 1: General Protein Crosslinking with Dimethyl Suberimidate (DMS)
Materials:
-
Protein sample in a suitable buffer (e.g., 0.2 M triethanolamine, pH 8.5)
-
Dimethyl Suberimidate (DMS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Non-amine containing buffer (e.g., phosphate, borate, carbonate, or HEPES)
Procedure:
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer at the desired pH (e.g., 0.2 M triethanolamine, pH 8.5).
-
Prepare DMS Solution: Immediately before use, dissolve the DMS in the reaction buffer. DMS is susceptible to hydrolysis, so do not store it in solution.
-
Crosslinking Reaction:
-
Quench the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM (e.g., Tris or glycine). This will react with any excess DMS.
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Avoiding Hydrolysis of Dimethyl Imidoesters
Key Considerations:
-
Reagent Handling: Dimethyl imidoesters are moisture-sensitive.[1][3] Allow the vial to come to room temperature before opening to prevent water condensation.
-
Buffer Selection: Strictly use buffers that do not contain primary amines. Recommended buffers include phosphate, borate, carbonate, and HEPES.[1][3]
-
pH Control: Maintain the reaction pH between 8.0 and 10.0 for optimal results.
-
Fresh Solutions: Always prepare the dimethyl imidoester solution immediately before adding it to the protein sample.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathway of dimethyl imidoesters, showing the desired crosslinking reaction and the competing hydrolysis side reaction.
Caption: A typical experimental workflow for protein crosslinking using dimethyl imidoesters, designed to minimize side reactions.
References
Issues with dimethyl ethanediimidate solubility and how to solve them
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diimidoester crosslinkers, such as dimethyl ethanediimidate and its analogues.
Frequently Asked Questions (FAQs)
Q1: I am having trouble finding information on "this compound." Is this the correct name?
A: The name "this compound" is not commonly used in scientific literature and may be an archaic or incorrect term. It is highly likely that you are working with a related, commercially available diimidoester crosslinker. Common examples include:
-
Dimethyl Adipimidate (DMA)
-
Dimethyl Suberimidate (DMS)
-
Dimethyl Pimelimidate (DMP)
These reagents are frequently used for crosslinking primary amine groups in proteins and other macromolecules. We recommend verifying the chemical name and CAS number of your reagent. This guide focuses on the general class of diimidoester crosslinkers.
Q2: What is the mechanism of action for diimidoester crosslinkers?
A: Diimidoester crosslinkers are homobifunctional reagents that react with primary amines (such as the side chain of lysine residues in proteins) in a two-step process. The reaction is most efficient at alkaline pH (typically 8.0-9.0) and results in the formation of a stable amidine bond. This preserves the net charge of the protein, which is often important for maintaining protein structure and function.
Q3: What are the primary applications of diimidoester crosslinkers?
A: Diimidoester crosslinkers are primarily used to:
-
Study protein-protein interactions and quaternary structure.
-
Stabilize protein complexes for structural analysis (e.g., X-ray crystallography or cryo-EM).
-
Immobilize proteins onto solid supports.
-
Prepare antibody-enzyme conjugates.
Troubleshooting Guide
Issue 1: My diimidoester crosslinker will not dissolve.
-
Question: I am trying to dissolve my diimidoester (e.g., DMA) in buffer, but it is not dissolving completely, or a precipitate forms. What should I do?
-
Answer: This is a common issue due to the limited stability of diimidoesters in aqueous solutions, where they can hydrolyze. Here are several steps to troubleshoot this problem:
-
Prepare Fresh Solutions: Always prepare diimidoester solutions immediately before use. Do not store them in an aqueous buffer.
-
Use an Appropriate Buffer: Use a buffer that is free of primary amines, such as sodium phosphate, HEPES, or triethanolamine. Avoid Tris buffers, as they will compete with your target for the crosslinker.
-
Control the pH: Dissolve the diimidoester in the reaction buffer with the pH adjusted to the desired alkaline range (8.0-9.0) just before adding it to your protein sample.[1] The reagent is more soluble at a slightly acidic pH but the crosslinking reaction is more efficient at an alkaline pH. A common practice is to dissolve the reagent in a small volume of buffer and then immediately add it to the reaction mixture.
-
Temperature: Dissolving the reagent at room temperature is generally sufficient. Avoid excessive heating, which can accelerate hydrolysis.
-
Issue 2: I am observing low or no crosslinking efficiency.
-
Question: After performing the crosslinking reaction and analyzing the results by SDS-PAGE, I do not see the expected higher molecular weight bands corresponding to crosslinked products. What could be the reason?
-
Answer: Low crosslinking efficiency can be due to several factors:
-
Hydrolyzed Reagent: As mentioned, diimidoesters hydrolyze in aqueous solutions. If the reagent was not used immediately after dissolution, it may have lost its reactivity.
-
Incorrect pH: The crosslinking reaction is highly pH-dependent. Ensure your reaction buffer is maintained at a pH between 8.0 and 9.0.
-
Insufficient Reagent Concentration: The concentration of the crosslinker may be too low. You may need to perform a titration experiment to determine the optimal concentration for your specific application.
-
Inaccessible Amine Groups: The primary amine groups on your protein of interest may be buried within the protein structure and inaccessible to the crosslinker.
-
Reaction Time: The reaction time may be too short. Typical incubation times range from 30 minutes to a few hours at room temperature.[1]
-
Issue 3: My protein precipitates after adding the crosslinker.
-
Question: Upon adding the diimidoester solution to my protein sample, the solution becomes cloudy, or a precipitate forms. Why is this happening?
-
Answer: Protein precipitation during crosslinking can occur for a few reasons:
-
High Crosslinker Concentration: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates. Reduce the concentration of the diimidoester.
-
Solvent Effects: If the crosslinker is first dissolved in an organic solvent like DMSO, adding a large volume of this to your aqueous protein solution can cause precipitation.[2] Keep the volume of the organic solvent to a minimum (ideally less than 5% of the total reaction volume).
-
Protein Instability: The crosslinking process itself might alter the conformation of your protein in a way that reduces its solubility. Ensure your protein is in a buffer that promotes its stability.
-
Data Presentation
Table 1: Properties of Common Diimidoester Crosslinkers
| Feature | Dimethyl Adipimidate (DMA) | Dimethyl Suberimidate (DMS) |
| Spacer Arm Length | 8.6 Å | 11.0 Å |
| Molecular Weight | 245.15 g/mol (dihydrochloride) | 273.20 g/mol (dihydrochloride) |
| Reactive Groups | Imidate esters | Imidate esters |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Reaction pH | 8.0 - 9.0 | 8.0 - 9.0 |
Experimental Protocols
Protocol 1: General Protein Crosslinking with a Diimidoester
This protocol provides a general starting point for crosslinking proteins in solution. Optimal conditions may vary depending on the specific protein and application.
Materials:
-
Diimidoester crosslinker (e.g., Dimethyl Adipimidate dihydrochloride)
-
Reaction Buffer: 0.2 M Triethanolamine, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 7.5
-
Protein sample in a suitable buffer
Procedure:
-
Prepare Protein Sample: Prepare your protein sample at a concentration of 1-5 mg/mL in a buffer that does not contain primary amines.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the diimidoester dihydrochloride in the Reaction Buffer to a final concentration of 10-20 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
Initiate Crosslinking: Add the freshly prepared crosslinker solution to the protein sample. A common starting point is a final crosslinker concentration of 1 mg/mL.[1]
-
Incubate: Incubate the reaction mixture at room temperature for 1-3 hours with gentle mixing.
-
Quench the Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Analyze Results: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie blue staining or Western blotting.
Visualizations
References
Technical Support Center: Post-Crosslinking Cleanup for Dimethyl Ethanediimidate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of excess dimethyl ethanediimidate (DME) and its byproducts following protein crosslinking reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a crosslinking reaction?
A1: Leaving excess this compound in your reaction mixture can lead to several complications. Unreacted crosslinker can continue to react, leading to non-specific crosslinking, aggregation of your target protein, and modification of other proteins in complex mixtures. These unintended reactions can interfere with downstream analyses such as mass spectrometry, SDS-PAGE, and functional assays, ultimately compromising the validity of your experimental results.
Q2: What is the first and most critical step to handle unreacted this compound?
A2: The most critical first step is to quench the reaction. This immediately stops the crosslinking process by deactivating any remaining reactive this compound. Quenching is essential to prevent further, uncontrolled crosslinking of your protein of interest.
Q3: What are the recommended quenching agents for this compound reactions?
A3: Buffers containing primary amines are highly effective for quenching imidate crosslinkers. The most commonly used quenching agents are Tris (tris(hydroxymethyl)aminomethane) or glycine solutions.[1] These molecules present a high concentration of primary amines that readily react with and neutralize the remaining this compound.
Q4: How does the stability of this compound in aqueous solutions affect the quenching and removal process?
A4: this compound is susceptible to hydrolysis in aqueous solutions, a process that is more rapid at lower pH. While hydrolysis does deactivate the crosslinker, relying solely on this process is not recommended as the rate can be slow and pH-dependent, allowing for potential non-specific crosslinking to occur in the meantime. Therefore, active quenching is the preferred method for immediate and complete termination of the reaction.
Q5: Can the quenching buffer components interfere with my downstream applications?
A5: Yes, it is a critical consideration. High concentrations of quenching agents like Tris or glycine can interfere with subsequent analyses. For instance, in mass spectrometry, these small molecules can suppress the signal of your protein of interest or lead to adduct formation. Therefore, after quenching, it is imperative to remove both the excess crosslinker and the quenching agent.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of excess this compound.
Problem 1: My protein precipitates after adding the quenching buffer.
-
Possible Cause 1: pH Shock. The addition of a quenching buffer with a significantly different pH from your reaction buffer can cause a sudden change in the overall pH, leading to protein precipitation, especially if the final pH is close to your protein's isoelectric point (pI).
-
Solution: Ensure your quenching buffer is pH-adjusted to be compatible with your protein's stability. It is often advisable to use a quenching buffer with a pH similar to your crosslinking reaction buffer (typically pH 7-9).
-
-
Possible Cause 2: High Local Concentration of Quenching Agent. Adding a highly concentrated quenching solution directly to your protein sample can cause localized high concentrations that may lead to precipitation.
-
Solution: Add the quenching buffer dropwise while gently vortexing or stirring your sample to ensure rapid and even distribution.
-
-
Possible Cause 3: Inherent Protein Instability. The crosslinking reaction itself or the change in buffer composition may have rendered your protein less stable.
-
Solution: Consider performing a buffer screen to identify optimal conditions for your protein's stability post-crosslinking. This may involve testing different pH values, salt concentrations, or the addition of stabilizing agents like glycerol or arginine.
-
Problem 2: I observe protein aggregation during dialysis.
-
Possible Cause 1: Low Salt Concentration in Dialysis Buffer. Many proteins require a certain ionic strength to remain soluble. Dialyzing against a low-salt or salt-free buffer can lead to protein aggregation and precipitation.[2][3]
-
Possible Cause 2: Unfavorable Buffer Composition. The pH or other components of the dialysis buffer may not be optimal for your crosslinked protein.
-
Solution: Before proceeding with bulk dialysis, perform a small-scale test to confirm your protein's stability in the chosen dialysis buffer.
-
-
Possible Cause 3: High Protein Concentration. Highly concentrated protein solutions are more prone to aggregation.
-
Solution: If possible, perform the dialysis with a more dilute protein sample. You can always re-concentrate the sample after the removal of the excess crosslinker.
-
Problem 3: My downstream analysis (e.g., Mass Spectrometry) shows interfering peaks.
-
Possible Cause 1: Incomplete Removal of Quenching Agent. Small molecules like Tris and glycine can produce significant signals in mass spectrometry, potentially obscuring the signals from your protein or crosslinked peptides.
-
Solution: Ensure your removal method is adequate. For mass spectrometry applications, size exclusion chromatography is often preferred over dialysis for its efficiency in separating small molecules. Consider a second round of buffer exchange if necessary.
-
-
Possible Cause 2: Residual Hydrolyzed Crosslinker. The byproducts of this compound hydrolysis may still be present in your sample.
-
Solution: Both dialysis and size exclusion chromatography are effective at removing these small molecule byproducts. Ensure the chosen method is performed thoroughly.
-
Data Presentation: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Dialysis | Diffusion-based separation of molecules across a semi-permeable membrane based on size. | Simple to set up, gentle on proteins, can handle large sample volumes. | Slow process, can lead to sample dilution, may not be 100% efficient for very small molecules, risk of protein precipitation if buffer is not optimal.[4] | Good for buffer exchange, but may require multiple, lengthy changes for complete removal of small molecules. |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their size as they pass through a column packed with porous beads. | Fast and efficient removal of small molecules, can be used for buffer exchange, provides high resolution.[5] | Can lead to sample dilution, requires specialized equipment (chromatography system), potential for protein loss on the column. | Excellent for removing small molecules like unreacted crosslinkers and quenching agents, often providing baseline separation. |
| Protein Precipitation | Altering solvent conditions to decrease protein solubility, causing it to precipitate, leaving small molecules in the supernatant. | Can concentrate the protein sample, effective at removing a wide range of small molecule contaminants. | Can cause irreversible protein denaturation and aggregation, may be difficult to fully resolubilize the protein pellet, potential for co-precipitation of contaminants. | Variable, depends on the protein and the precipitation method used. Generally less preferred if protein activity and native structure are critical. |
Experimental Protocols
Protocol 1: Quenching the Crosslinking Reaction
-
Prepare Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine. Adjust the pH to be between 7.5 and 8.5.
-
Add Quenching Agent: At the end of your desired crosslinking reaction time, add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
Protocol 2: Removal of Excess Crosslinker by Dialysis
-
Select Dialysis Tubing: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare Dialysis Tubing: Cut the required length of tubing and hydrate it according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip and load your quenched reaction mixture into the tubing. Remove any excess air and seal the other end with a second clip.
-
Perform Dialysis: Submerge the dialysis bag in a large volume of appropriate dialysis buffer (at least 1000 times the sample volume) at 4°C. Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer at least three times over a period of 24 hours to ensure complete removal of the small molecules. A common schedule is 2-4 hours for the first change, another 2-4 hours for the second, and then overnight for the final change.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, and pipette your protein sample out of the tubing.
Protocol 3: Removal of Excess Crosslinker by Size Exclusion Chromatography (SEC)
-
Select SEC Column: Choose a desalting or buffer exchange column with an appropriate exclusion limit for your protein. The protein should elute in the void volume, while the smaller crosslinker and quenching molecules are retained.
-
Equilibrate the Column: Equilibrate the SEC column with at least 5 column volumes of your desired final buffer.
-
Load Sample: Apply your quenched reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation for the chosen column (typically around 10-30% of the column volume).
-
Elute: Begin flowing the equilibration buffer through the column.
-
Collect Fractions: Collect the fractions corresponding to the void volume of the column, which will contain your purified, crosslinked protein. Smaller molecules will elute later. Monitor the elution profile using UV absorbance at 280 nm.
Mandatory Visualizations
Caption: Experimental workflow for removing excess this compound.
Caption: Troubleshooting logic for post-crosslinking cleanup issues.
References
Impact of pH on dimethyl ethanediimidate cross-linking efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl ethanediimidate (DME) and other related diimidoester cross-linkers. The information is presented in a question-and-answer format to directly address common issues encountered during cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cross-linking with this compound?
A1: The optimal pH for cross-linking with diimidoesters like this compound is in the alkaline range, typically between 8.0 and 9.0.[1][2] The efficiency of the reaction is highly pH-dependent. At neutral or slightly alkaline pH (7.0 to 10.0), the primary amine groups on proteins are sufficiently deprotonated to act as effective nucleophiles, leading to the desired amidine bond formation.[1][2] Below pH 7, the reaction rate decreases significantly as the primary amines become protonated. While reactions can be performed up to pH 10 for increased efficiency, the rate of hydrolysis of the imidoester also increases at higher pH, which can reduce the overall cross-linking yield.[2]
Q2: How does pH affect the stability and reactivity of this compound?
A2: The stability of this compound in aqueous solutions is inversely related to pH. The imidoester functional groups are susceptible to hydrolysis, and this hydrolysis rate increases with pH. Therefore, it is crucial to prepare fresh solutions of the cross-linker immediately before use. At the optimal reaction pH of 8.0-9.0, there is a balance between the high reactivity of the deprotonated primary amines and the competing hydrolysis of the cross-linker.
Q3: Which buffers should be used for this compound cross-linking?
A3: It is critical to use buffers that do not contain primary amines, as these will compete with the target molecules for reaction with the cross-linker.[1] Suitable buffers include phosphate, borate, carbonate, and HEPES.[1] Buffers containing Tris or glycine should be avoided in the reaction mixture but can be used to quench the reaction.[1]
Q4: How can I quench the this compound cross-linking reaction?
A4: The cross-linking reaction can be stopped by adding a reagent that contains primary amines to consume any unreacted imidoester groups. Common quenching agents include Tris or glycine at a final concentration of 20-50 mM.[1] Alternatively, glacial acetic acid can be used to lower the pH and stop the reaction.[1]
Troubleshooting Guides
Problem 1: Low or No Cross-linking Efficiency
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 8.0 and 9.0. Lower pH will result in protonated amines that are poor nucleophiles. |
| Hydrolysis of the cross-linker. | Prepare the this compound solution immediately before adding it to the protein sample. Imidoesters are moisture-sensitive and hydrolyze rapidly in aqueous solutions.[1] |
| Presence of primary amines in the buffer. | Ensure your buffer does not contain primary amines (e.g., Tris, glycine). Use a non-amine-containing buffer like PBS, HEPES, or borate buffer.[1] |
| Insufficient cross-linker concentration. | The optimal molar excess of the cross-linker depends on the protein concentration. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1] |
| Inaccessible primary amine groups on the protein. | The lysine residues on your protein of interest may be buried within the protein structure. Consider denaturing the protein (if the native structure is not required) or using a cross-linker with a longer spacer arm. |
Problem 2: Protein Precipitation or Aggregation During/After Cross-linking
| Possible Cause | Troubleshooting Step |
| High degree of intermolecular cross-linking. | Reduce the concentration of the cross-linker or the protein. A high concentration of both can lead to the formation of large, insoluble aggregates. |
| Use of a hydrophobic cross-linker. | Although this compound is water-soluble, if you are using a different, more hydrophobic cross-linker, it may promote aggregation. Consider switching to a more hydrophilic cross-linker. |
| Changes in protein charge. | The reaction of this compound with primary amines results in an amidine bond that retains a positive charge at physiological pH, which should minimally alter the overall protein charge.[3] However, extensive modification could still lead to conformational changes and aggregation. Try reducing the cross-linker concentration or reaction time. |
Problem 3: Smeared Bands or High Molecular Weight Aggregates on SDS-PAGE
| Possible Cause | Troubleshooting Step |
| Excessive cross-linking. | This is often due to too high a concentration of the cross-linker or too long a reaction time. Optimize these parameters by performing a titration of the cross-linker concentration and a time-course experiment. |
| Intermolecular cross-linking of non-specific proteins. | If working with a complex mixture, consider purifying your protein of interest before the cross-linking step to reduce non-specific interactions. |
| Sample overheating during preparation for electrophoresis. | Avoid excessive heating of the cross-linked samples before loading on the gel, as this can sometimes promote further aggregation. |
Data Presentation
The efficiency of this compound cross-linking is highly dependent on the pH of the reaction. The following table summarizes the expected outcomes at different pH ranges based on the general behavior of diimidoesters.
| pH Range | Primary Amine State | Imidoester Hydrolysis Rate | Cross-linking Efficiency | Predominant Reaction |
| < 7.0 | Mostly protonated (-NH3+) | Low | Very Low | Minimal reaction |
| 7.0 - 8.0 | Partially deprotonated (-NH2) | Moderate | Moderate | Aminolysis and some hydrolysis |
| 8.0 - 9.0 | Mostly deprotonated (-NH2) | Moderate to High | Optimal | Primarily Aminolysis |
| > 9.0 | Deprotonated (-NH2) | High to Very High | Decreasing | Hydrolysis increasingly competes with aminolysis |
Experimental Protocols
This section provides a detailed methodology for a typical protein cross-linking experiment using this compound.
Materials:
-
This compound dihydrochloride
-
Protein of interest
-
Cross-linking Buffer: 0.2 M Triethanolamine, pH 8.0 (or HEPES, Borate, or Phosphate buffer at a similar pH)[1]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
SDS-PAGE loading buffer
Procedure:
-
Protein Preparation: Prepare your protein sample in the Cross-linking Buffer. The optimal protein concentration should be determined empirically but a starting point is typically 1-5 mg/mL.
-
Cross-linker Preparation: Immediately before use, dissolve the this compound in the Cross-linking Buffer to the desired concentration. For a 10-fold molar excess for a 5 mg/mL protein solution, this will likely be in the low millimolar range.
-
Cross-linking Reaction: Add the freshly prepared this compound solution to the protein sample. The final volume should be kept as small as possible to maintain a high concentration of reactants.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1] Optimization of the incubation time may be required.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, followed by Coomassie staining or Western blotting to visualize the results. Look for the appearance of higher molecular weight bands corresponding to cross-linked species.
Visualizations
The following diagrams illustrate key concepts in this compound cross-linking.
Caption: pH dependence of this compound reactions.
Caption: General experimental workflow for cross-linking.
Caption: Troubleshooting workflow for low cross-linking efficiency.
References
Technical Support Center: Dimethyl Ethanediimidate (DME) Cross-Linking for Mass Spectrometry
Welcome to the technical support center for dimethyl ethanediimidate (DME) cross-linking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of DME in mass spectrometry-based protein analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DME) and how does it work?
This compound (DME) is a homobifunctional cross-linking agent. It contains two reactive imidate groups at either end of a short, rigid spacer. DME covalently links proteins by reacting with primary amino groups (-NH₂) found on lysine residues and the N-termini of proteins. This reaction forms a stable amidine bond, effectively creating a "molecular bridge" between amino acids that are in close proximity in the three-dimensional structure of a protein or protein complex.
Q2: What are the primary applications of DME cross-linking in mass spectrometry?
DME cross-linking, coupled with mass spectrometry (XL-MS), is a powerful technique used to:
-
Study protein-protein interactions: By capturing interacting proteins, DME helps to identify binding partners and map interaction interfaces.
-
Elucidate protein and protein complex structures: The distance constraints provided by DME cross-links can be used to model the three-dimensional arrangement of proteins and their subunits.
-
Analyze protein conformation: Changes in cross-linking patterns can reveal conformational changes in proteins upon ligand binding or other perturbations.
Q3: What are the most common artifacts observed in mass spectrometry after DME cross-linking?
The most common artifacts arise from side reactions of the DME molecule. These can complicate data analysis, so it is crucial to be able to identify them in your mass spectra. The primary artifacts include:
-
Monolinks: Only one of the two reactive groups of a DME molecule reacts with a primary amine on the protein. The other end is inactivated, typically by hydrolysis.
-
Hydrolysis of DME: The DME molecule can react with water in the buffer, leading to its inactivation before it can cross-link any proteins.
-
Reaction with amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with the protein for reaction with DME, effectively quenching the cross-linker.
Q4: How can I identify these artifacts in my mass spectrometry data?
Artifacts can be identified by the specific mass shift they impart to a peptide. It is essential to search for these mass modifications in your data analysis software.
| Modification Type | Description | Mass Shift (Monoisotopic) |
| DME Cross-link | Two primary amines (e.g., from two lysine residues) are covalently linked by the DME molecule. | +54.0106 Da |
| DME Monolink (Amidinated) | One end of the DME molecule has reacted with a primary amine, and the other end is unreacted. | +55.0184 Da |
| Hydrolyzed DME Monolink | One end of the DME molecule has reacted with a primary amine, and the other end has been hydrolyzed. | +56.0262 Da |
Note: These values are calculated based on the chemical formula of this compound dihydrochloride (C₄H₁₀N₂·2HCl). The mass of the cross-linked portion is calculated from the neutral molecule (C₄H₆N₂).
Troubleshooting Guide
Problem 1: No or very low cross-linking efficiency.
| Possible Cause | Troubleshooting Steps |
| Incorrect buffer composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as HEPES, PBS, or sodium phosphate.[1] |
| Incorrect pH | The optimal pH for di-imidate cross-linking is typically between 8.0 and 9.0. Check and adjust the pH of your reaction buffer. |
| DME degradation | DME is susceptible to hydrolysis, especially at high pH. Prepare the DME solution immediately before use and add it to the protein solution promptly. |
| Insufficient DME concentration | The optimal concentration of DME needs to be determined empirically. Try a range of DME-to-protein molar ratios (e.g., 25:1, 50:1, 100:1). |
| Short reaction time | The cross-linking reaction may require several hours to proceed to completion. A typical reaction time is 3 hours at room temperature.[1] |
Problem 2: Excessive protein aggregation or precipitation.
| Possible Cause | Troubleshooting Steps |
| DME concentration is too high | Excessive cross-linking can lead to the formation of large, insoluble protein aggregates. Reduce the concentration of DME in your reaction. |
| Protein concentration is too high | High protein concentrations can favor intermolecular cross-linking and aggregation. Try reducing the protein concentration. |
| Inappropriate buffer conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's solubility and stability. |
Problem 3: Mass spectra are too complex to interpret.
| Possible Cause | Troubleshooting Steps |
| High number of monolinks and hydrolyzed products | This indicates that the cross-linking reaction was inefficient. Optimize the reaction conditions as described in "Problem 1". Consider enriching for cross-linked peptides using techniques like size-exclusion chromatography. |
| Presence of buffer-related adducts | If you suspect your buffer is reacting with the DME, perform a control experiment with the buffer alone and analyze it by mass spectrometry. Switch to a non-amine-containing buffer if necessary. |
| Incomplete quenching of the reaction | Unreacted DME can continue to modify the protein after the intended reaction time. Ensure a sufficient excess of a quenching reagent (e.g., Tris or glycine) is added to stop the reaction completely. |
Experimental Protocols
General Protocol for DME Cross-Linking of Proteins
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 20 mM HEPES or sodium phosphate, at a pH of 8.5.[1] Ensure the buffer is free of any primary amines.
-
Protein Solution: Prepare your protein sample in the reaction buffer to a final concentration of 1 mg/mL.[1]
-
DME Solution: Immediately before use, dissolve the this compound dihydrochloride in the reaction buffer to a concentration of 6 mg/mL. Adjust the pH of the DME solution to 8.5 with NaOH.[1]
-
Cross-Linking Reaction: Add the DME solution to the protein solution to achieve the desired final concentration of the cross-linker (e.g., 1-2 mg/mL).[1]
-
Incubation: Allow the reaction to proceed for 3 hours at room temperature.[1]
-
Quenching: Terminate the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Sample Preparation for Mass Spectrometry: Proceed with your standard sample preparation workflow for mass spectrometry, which may include denaturation, reduction, alkylation, and enzymatic digestion.
Visualizations
Caption: Experimental workflow for DME cross-linking of proteins.
Caption: Reaction pathways and artifacts of DME cross-linking.
References
Technical Support Center: Improving the Specificity of Dimethyl Ethanediimidate Cross-Linking
Welcome to the technical support center for dimethyl ethanediimidate (DME) and other imidoester cross-linking applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and understanding the underlying chemistry to improve the specificity of your cross-linking reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DME) and how does it work?
This compound (DME) is a homobifunctional imidoester cross-linker. It is used to covalently link proteins or other molecules containing primary amine groups (-NH2), such as the side chain of lysine residues. The reaction forms an amidine bond, which is stable and preserves the native charge of the protein at physiological pH.
Q2: What is the optimal pH for DME cross-linking?
Imidoester cross-linkers like DME are most effective in the pH range of 8 to 9. At this alkaline pH, the primary amine groups on the protein are deprotonated and more nucleophilic, facilitating the reaction with the imidoester. Below pH 8, the reaction rate decreases significantly, and below pH 7, the reaction is largely inefficient.
Q3: What type of buffer should I use for my DME cross-linking experiment?
It is crucial to use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with the protein's primary amines for reaction with DME, thereby reducing the cross-linking efficiency. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.
Q4: How can I stop the DME cross-linking reaction?
The cross-linking reaction can be quenched by adding a reagent that contains a high concentration of primary amines. The most common quenching agents are Tris or glycine solutions, typically at a final concentration of 20-50 mM. These molecules will react with and consume any unreacted DME, effectively stopping the cross-linking process.
Q5: How can I confirm that my proteins have been successfully cross-linked?
Successful cross-linking can be visualized by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Cross-linked protein complexes will have a higher molecular weight than the individual monomeric proteins and will therefore migrate slower on the gel, appearing as higher molecular weight bands. Further analysis by mass spectrometry can identify the specific cross-linked peptides and residues.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your this compound cross-linking experiments.
Issue 1: No or low efficiency of cross-linking observed on SDS-PAGE.
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | Ensure the pH of your reaction buffer is between 8.0 and 9.0. Imidoester reactivity is highly pH-dependent. |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS, HEPES, or borate. Avoid buffers containing Tris or glycine. |
| DME reagent has hydrolyzed. | DME is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare fresh DME solutions immediately before use and avoid storing them. |
| Insufficient DME concentration. | Optimize the molar excess of DME to your protein. Start with a 10- to 50-fold molar excess and titrate as needed. |
| Short incubation time. | Ensure an adequate incubation time, typically 30-60 minutes at room temperature. Optimize this parameter for your specific system. |
| Low protein concentration. | Intermolecular cross-linking is concentration-dependent. Increase the protein concentration to favor cross-linking between interacting partners. |
Issue 2: Excessive protein aggregation or high molecular weight smearing on SDS-PAGE.
| Possible Cause | Recommended Solution |
| DME concentration is too high. | Reduce the molar excess of the cross-linker. A high concentration can lead to extensive, non-specific cross-linking and aggregation. |
| Prolonged incubation time. | Decrease the reaction time to minimize the formation of large, insoluble aggregates. |
| Non-specific interactions at high protein concentrations. | If possible, lower the protein concentration to reduce random collisions that can lead to non-specific cross-linking. |
| Protein is prone to aggregation. | Consider using a cross-linker with a longer spacer arm to provide more flexibility or a different reactive chemistry. |
Issue 3: Difficulty identifying cross-linked peptides by mass spectrometry.
| Possible Cause | Recommended Solution |
| Low abundance of cross-linked peptides. | Enrich for cross-linked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography before mass spectrometry analysis. |
| Complex peptide mixture. | Use a multi-enzyme digestion strategy to generate a more diverse set of peptides, which can increase the chances of identifying cross-linked products. |
| Inappropriate data analysis software. | Utilize specialized software designed for the identification of cross-linked peptides from mass spectrometry data, such as pLink, MeroX, or Xi. |
Experimental Protocols
Protocol 1: General Procedure for Protein Cross-Linking with this compound (DME)
-
Sample Preparation:
-
Prepare your purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).
-
The protein concentration should be optimized for your specific application. For studying protein-protein interactions, a concentration range of 0.1-1 mg/mL is a good starting point.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of DME in the reaction buffer.
-
Add the desired molar excess of DME to the protein solution. A 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For identification of cross-linked sites, proceed with sample preparation for mass spectrometry analysis, which typically involves reduction, alkylation, and enzymatic digestion.
-
Data Presentation: Optimizing DME Concentration
The following table provides an illustrative example of how to optimize the DME concentration. The actual results will vary depending on the specific proteins and reaction conditions.
| Molar Excess of DME | Observation on SDS-PAGE | Interpretation |
| 1x | No significant change in protein bands. | Insufficient cross-linking. |
| 10x | Appearance of faint higher molecular weight bands. | Sub-optimal cross-linking. |
| 20x | Clear formation of distinct higher molecular weight bands with minimal smearing. | Optimal or near-optimal cross-linking. |
| 50x | Intense high molecular weight bands and significant smearing. | Excessive cross-linking and potential aggregation. |
| 100x | Most of the protein is in a high molecular weight smear at the top of the gel. | Severe aggregation. |
Visualizations
Caption: Reaction mechanism of DME with a primary amine.
Validation & Comparative
A Head-to-Head Comparison: Dimethyl Ethanediimidate vs. Formaldehyde as Protein Cross-Linkers
For researchers, scientists, and drug development professionals seeking to stabilize protein interactions for structural and functional studies, the choice of cross-linking agent is a critical decision. This guide provides an objective comparison of two commonly employed cross-linkers, dimethyl ethanediimidate (DME) and formaldehyde, supported by experimental data and detailed protocols to inform your selection process.
Cross-linking agents are indispensable tools for capturing transient protein-protein interactions, elucidating the architecture of protein complexes, and preparing samples for techniques like mass spectrometry and cryo-electron microscopy. The ideal cross-linker should be efficient, specific, and introduce minimal structural perturbations. Here, we evaluate the performance of DME, a homobifunctional imidate ester, against formaldehyde, a well-established aldehyde-based cross-linker.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and formaldehyde lies in their reactive groups and the nature of the cross-links they form.
This compound (DME) belongs to the class of diimidates, which are highly specific for primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides. The reaction proceeds via nucleophilic attack of the amine on the imidate ester, resulting in the formation of a stable amidine bond. A key advantage of this reaction is the retention of the positive charge of the original amino group, which can help preserve the native electrostatic interactions within the protein complex.
Formaldehyde is a zero-length cross-linker, meaning it does not introduce a spacer arm between the cross-linked residues. It reacts with primary and secondary amines, sulfhydryl groups, and other nucleophiles. The reaction with a primary amine, such as a lysine side chain, initially forms a Schiff base. This reactive intermediate can then react with another nearby nucleophilic group on the same or a different protein to form a stable methylene bridge.[1] This ability to react with a broader range of functional groups can lead to more extensive cross-linking but may also result in less specific modifications.
Performance Comparison: A Data-Driven Overview
The selection of a cross-linker should be guided by the specific requirements of the experiment. The following table summarizes the key performance characteristics of this compound and formaldehyde.
| Feature | This compound (DME) | Formaldehyde |
| Specificity | Highly specific for primary amines (Lys, N-terminus). | Reacts with a broader range of nucleophiles (amines, thiols, etc.). |
| Spacer Arm Length | ~5.8 Å | 0 Å (zero-length) |
| Reversibility | Generally considered irreversible under standard biological conditions. | Reversible by heating or by changing pH.[2] |
| Reaction pH | Optimal at pH 8.0-9.0. | Effective over a broader pH range, but efficiency can be pH-dependent. |
| Reaction Time | Typically 30 minutes to 2 hours. | Can be rapid (minutes), but longer incubation times are often used.[2] |
| Charge Preservation | Retains the positive charge of the modified amine group. | Neutralizes the positive charge of the modified amine group. |
| Cell Permeability | Generally considered less cell-permeable than formaldehyde. | Highly cell-permeable, suitable for in vivo cross-linking.[3] |
| Potential for Artifacts | Can lead to intramolecular cross-linking and polymerization at high concentrations. | Can form extensive, less-defined cross-linked networks and may induce protein denaturation at high concentrations. |
Experimental Protocols
The following are generalized protocols for protein cross-linking using this compound and formaldehyde. Optimal conditions may vary depending on the specific protein system and should be determined empirically.
General Experimental Workflow
Protocol 1: Cross-linking with this compound (DME)
Materials:
-
Purified protein sample in an amine-free buffer (e.g., HEPES, phosphate) at pH 8.0-9.0.
-
This compound dihydrochloride (DME).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare a fresh stock solution of DME (e.g., 100 mM) in the reaction buffer immediately before use.
-
Add the DME stock solution to the protein sample to achieve the desired final concentration (typically in the range of 1-10 mM). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the cross-linker.
-
The cross-linked sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Cross-linking with Formaldehyde
Materials:
-
Cells or purified protein sample in a suitable buffer (e.g., PBS, HEPES).
-
Formaldehyde solution (e.g., 16% w/v, methanol-free).
-
Quenching solution (e.g., 1 M glycine).
Procedure:
-
Dilute the formaldehyde stock solution to the desired final concentration (typically 0.1% - 1% v/v) in the reaction buffer. For in vivo cross-linking, add the formaldehyde directly to the cell culture medium.
-
Incubate the reaction mixture for a defined period. For purified proteins, this can be 10-30 minutes at room temperature. For in vivo cross-linking, incubation times can range from 10 minutes to several hours, depending on the application.
-
Quench the reaction by adding the quenching solution to a final concentration of 125 mM.
-
Incubate for 5-15 minutes at room temperature to quench the formaldehyde.
-
For in vivo cross-linking, cells should be washed with a cold buffer (e.g., PBS) to remove excess formaldehyde and quenching reagent.
-
The cross-linked sample is now ready for further processing and analysis.
Reversal of Formaldehyde Cross-links (Optional): To reverse the cross-links, the sample can be heated at 65°C for several hours to overnight, often in the presence of a high salt concentration and a denaturing agent like SDS.
Conclusion
The choice between this compound and formaldehyde depends heavily on the experimental goals. DME offers high specificity for primary amines and preserves the charge of the modified residues, making it an excellent choice for studies where maintaining the native electrostatic environment is crucial. Its defined spacer arm also provides a clear distance constraint for structural modeling.
Formaldehyde, on the other hand, is a powerful tool for in vivo cross-linking due to its high cell permeability and its ability to capture a broader range of interactions through its reactivity with various nucleophiles. Its zero-length nature provides the highest resolution for mapping direct contact points between interacting molecules. However, the reversibility of formaldehyde cross-links can be both an advantage for certain applications and a potential source of sample instability.
Researchers should carefully consider the trade-offs between specificity, reversibility, and the nature of the desired cross-linked product when selecting the appropriate reagent for their specific research needs. Empirical optimization of reaction conditions is always recommended to achieve the best results.
References
- 1. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 2. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions | UBC Chemistry [chem.ubc.ca]
A Head-to-Head Comparison: Dimethyl Ethanediimidate vs. Disuccinimidyl Suberate for Protein Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and structural analysis, the choice of a chemical crosslinking agent is a critical decision that can significantly impact experimental outcomes. Among the myriad of available reagents, dimethyl ethanediimidate (DME) and disuccinimidyl suberate (DSS) are two commonly employed homobifunctional crosslinkers that target primary amines. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the most appropriate tool for specific research applications.
Executive Summary
This compound (DME) and disuccinimidyl suberate (DSS) both react with primary amino groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. However, they belong to different chemical classes—imidoesters and N-hydroxysuccinimide (NHS) esters, respectively—which results in distinct chemical properties, reaction characteristics, and bond stabilities.
DSS is more widely utilized in contemporary proteomics and structural biology, largely due to the high stability of the resulting amide bond. In contrast, the amidine bond formed by DME can be reversible under certain conditions, which can be either a drawback or a feature depending on the experimental design. While direct quantitative comparisons of their crosslinking efficiency under identical conditions are not extensively documented in peer-reviewed literature, a qualitative and mechanistic comparison reveals key advantages and disadvantages for each.
Chemical Properties and Reaction Mechanisms
A fundamental understanding of the chemical reactivity of DME and DSS is paramount to their effective use in protein studies.
This compound (DME): As an imidoester, DME reacts with primary amines in a pH-dependent manner, typically favored under alkaline conditions (pH 8.0-10.0). The reaction involves the nucleophilic attack of the amine on the imidoester carbon, leading to the formation of an amidine bond and the release of methanol. A key characteristic of this reaction is the retention of the positive charge of the original amino group, which can be advantageous for maintaining protein solubility and native conformation.
Disuccinimidyl Suberate (DSS): DSS is an NHS-ester that reacts with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is also favored at physiological to slightly alkaline pH (7.0-9.0). Unlike the amidine bond from DME, the amide bond formed by DSS is irreversible under most biological conditions. DSS is hydrophobic and requires dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.
Performance Comparison: A Data-Driven Perspective
While direct, side-by-side quantitative data is limited, the known chemical properties and reported applications of DME and DSS allow for a comparative analysis of their performance in key areas.
| Feature | This compound (DME) | Disuccinimidyl Suberate (DSS) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Amidine | Amide |
| Bond Stability | Reversible at high pH | Highly stable and irreversible |
| Optimal Reaction pH | 8.0 - 10.0 | 7.0 - 9.0 |
| Charge Preservation | Preserves positive charge of the amino group | Neutralizes the positive charge of the amino group |
| Solubility | Generally water-soluble | Water-insoluble (requires organic solvent) |
| Common Applications | Studying subunit composition of oligomeric proteins | Protein-protein interaction studies, structural mass spectrometry |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible crosslinking experiments. Below are generalized protocols for DME and DSS.
Protocol: Protein Crosslinking with this compound (DME)
-
Protein Preparation: Prepare the protein sample in a buffer free of primary amines, such as phosphate or borate buffer, at a pH between 8.0 and 10.0.
-
DME Solution Preparation: Immediately before use, dissolve DME in the reaction buffer to the desired concentration.
-
Crosslinking Reaction: Add the DME solution to the protein sample. The final concentration of DME and the protein will need to be optimized for each specific system. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
Protocol: Protein Crosslinking with Disuccinimidyl Suberate (DSS)
-
Protein Preparation: Prepare the protein sample in an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.0 and 9.0.
-
DSS Solution Preparation: Immediately before use, dissolve DSS in an organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to the desired final concentration. It is important to mix the solution immediately to avoid precipitation of the DSS. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Reaction Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked sample using appropriate methods like SDS-PAGE and mass spectrometry.
Visualizing the Crosslinking Workflow
To better illustrate the experimental process, the following diagrams outline the typical workflows for protein crosslinking experiments.
Caption: Experimental workflow for protein crosslinking with DSS.
Caption: Reaction mechanism of DME with primary amines.
Advantages and Disadvantages in Protein Studies
This compound (DME):
-
Advantages:
-
Charge Preservation: The resulting amidine bond retains the positive charge of the lysine side chain, which can be crucial for maintaining the native structure and solubility of the protein.
-
Reversibility: The reversibility of the amidine bond at high pH can be exploited in certain applications, such as the analysis of subunit composition, where the crosslinks can be cleaved to release the individual components.
-
-
Disadvantages:
-
Bond Instability: The reversibility of the amidine bond can be a significant drawback in experiments where stable, permanent crosslinks are required, particularly in multi-step procedures or during mass spectrometry analysis.
-
Harsher Reaction Conditions: The optimal pH for DME is higher than for DSS, which could potentially affect the stability of some proteins.
-
Disuccinimidyl Suberate (DSS):
-
Advantages:
-
High Stability of Amide Bond: The amide bond formed is highly stable and irreversible, making it ideal for "freezing" protein interactions for subsequent analysis.
-
Milder Reaction Conditions: The reaction proceeds efficiently at physiological to slightly alkaline pH, which is generally compatible with most protein systems.
-
Extensive Use in Mass Spectrometry: The stability of the crosslinks makes DSS a preferred reagent for crosslinking-mass spectrometry (XL-MS) studies aimed at elucidating protein structures and interaction networks.
-
-
Disadvantages:
-
Charge Neutralization: The reaction neutralizes the positive charge of the amino group, which can alter the local electrostatic environment and potentially perturb protein structure or solubility.
-
Hydrophobicity: DSS is water-insoluble and requires an organic co-solvent, which may not be suitable for all protein samples and can introduce artifacts.
-
Hydrolysis: The NHS-ester groups are susceptible to hydrolysis in aqueous solutions, which is a competing reaction that can reduce crosslinking efficiency.
-
Conclusion
The choice between this compound and disuccinimidyl suberate for protein studies is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental goals and the nature of the protein system under investigation.
DSS is the reagent of choice for most modern proteomics applications, especially those involving mass spectrometry, due to the high stability of the crosslinks it forms. This stability is essential for reliably identifying crosslinked peptides and deducing structural information.
DME, on the other hand, remains a valuable tool in specific contexts where charge preservation or the reversibility of the crosslink is a desired feature. For instance, in classical biochemical studies of protein quaternary structure, the ability to reverse the crosslinks can simplify the analysis.
Ultimately, researchers must carefully consider the chemical properties of each crosslinker and the requirements of their experimental design to make an informed decision that will yield the most reliable and insightful data.
Validating Protein Cross-Links: A Comparative Guide to Dimethyl Ethanediimidate for Western Blot Analysis
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions is paramount. Chemical cross-linking is a powerful technique to capture these interactions, and Western blotting provides a straightforward method for their verification. This guide offers a comparative analysis of dimethyl ethanediimidate (DME) and other common cross-linking agents, complete with experimental protocols and data presentation to inform your experimental design.
This compound is a homobifunctional imidoester cross-linker that reacts with primary amines (such as the side chain of lysine residues) on proteins. This reaction forms a covalent bond, effectively locking interacting proteins together. The resulting protein complexes will exhibit a higher molecular weight, which can be visualized as a band shift on a Western blot.
Comparative Analysis of Cross-Linking Agents
The choice of cross-linking agent is critical and depends on the specific application and the nature of the protein interaction being studied. Below is a comparison of DME with other commonly used cross-linkers.
| Feature | This compound (DME) | Formaldehyde | Bis(sulfosuccinimidyl) Suberate (BS3) |
| Reactive Group | Imidoester | Aldehyde | NHS-ester |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines, tyrosines, histidines | Primary amines (e.g., Lysine) |
| Spacer Arm Length | ~5.7 Å | 0 Å (zero-length) | 11.4 Å |
| Reversibility | Not readily reversible | Reversible with heat and high salt | Not reversible |
| Cell Permeability | Membrane permeable | Membrane permeable | Membrane impermeable (water-soluble) |
| Key Advantages | Preserves protein charge, good for initial screening | Efficient in vivo cross-linking, penetrates cells and tissues readily[1] | Water-soluble, ideal for cell surface cross-linking |
| Considerations | Moisture sensitive, reaction is pH-dependent | Can form extensive cross-links, potentially masking epitopes | Can alter protein charge, potentially affecting protein structure |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for protein cross-linking with DME and formaldehyde, followed by a standard Western blot procedure for validation.
This compound (DME) Cross-Linking Protocol
-
Sample Preparation: Prepare your protein sample in a buffer free of primary amines (e.g., PBS, HEPES, or borate buffer) at a pH between 7.0 and 9.0.
-
Cross-linker Preparation: Immediately before use, dissolve DME in the reaction buffer to the desired final concentration (typically in the range of 1-10 mM).
-
Cross-Linking Reaction: Add the DME solution to the protein sample. The molar excess of DME to protein will need to be optimized for your specific system.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Sample Preparation for Western Blot: Add SDS-PAGE sample loading buffer to the quenched reaction and heat at 95-100°C for 5-10 minutes.
Formaldehyde Cross-Linking Protocol
-
Sample Preparation: Resuspend cells or prepare your protein sample in PBS.
-
Cross-Linking Reaction: Add formaldehyde to a final concentration of 0.5-2%. Optimization of the formaldehyde concentration is recommended, as higher concentrations can lead to decreased protein detection.[2]
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Quenching: Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Sample Preparation for Western Blot: Add SDS-PAGE sample loading buffer to the lysate and heat at 95-100°C for 5-10 minutes. To reverse the cross-links for certain controls, samples can be heated for a longer duration (e.g., 30-60 minutes).
Western Blot Validation Protocol
-
SDS-PAGE: Separate the cross-linked and control (non-cross-linked) protein samples by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the target proteins overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Cross-linked protein complexes will appear as bands with a higher molecular weight compared to the monomeric protein in the control lane.
Visualizing the Workflow and Mechanisms
Diagrams can clarify complex experimental processes and chemical reactions.
Experimental workflow for DME cross-linking and Western blot validation.
Chemical reaction of this compound with proteins.
Logical relationship for selecting a cross-linking agent.
Conclusion
The validation of protein-protein interactions by cross-linking and Western blotting is a fundamental technique in molecular biology and drug discovery. This compound offers a reliable method for capturing these interactions, particularly when preserving the native charge of the protein is important. By carefully selecting the appropriate cross-linking agent and optimizing the experimental protocol, researchers can confidently identify and validate novel protein interactions, paving the way for a deeper understanding of cellular processes and the development of new therapeutic strategies.
References
A Comparative Guide to Dimethyl Ethanediimidate and Alternatives for Mass Spectrometry-Based Analysis of Cross-Linked Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, understanding the three-dimensional architecture of proteins and their interaction networks is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe these structures by introducing covalent bonds between spatially proximal amino acid residues. This guide provides a comprehensive comparison of Dimethyl ethanediimidate (DME) with other commonly used cross-linking reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Diimidate Cross-linkers
This compound (DME) belongs to the family of homobifunctional imidoester cross-linkers. These reagents are characterized by two reactive imidoester groups at either end of a spacer arm. A key advantage of diimidates is their reaction with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form amidines. This reaction is noteworthy for preserving the positive charge of the modified amino group, thereby minimizing perturbations to the native protein structure and solubility.
Comparison of Cross-linking Reagents
The choice of cross-linking reagent is critical and depends on the specific application, the nature of the protein or protein complex under investigation, and the desired analytical outcome. Here, we compare DME and its close structural analogs with other popular classes of cross-linkers.
| Feature | This compound (DME) & other Diimidates (e.g., DMS, DMP) | N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) | MS-Cleavable Reagents (e.g., DSSO, DSBU) | Zero-Length Cross-linkers (e.g., EDC) |
| Reactive Groups | Imidoester | N-hydroxysuccinimide ester | NHS ester with a cleavable spacer | Carbodiimide |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Carboxyl groups (Asp, Glu) and primary amines (Lys) |
| Charge Preservation | Yes | No (charge neutralization) | No (charge neutralization) | No (charge neutralization) |
| Spacer Arm Length | Variable (DME is very short) | Variable (e.g., DSS ~11.4 Å) | Variable and cleavable | 0 Å (direct bond formation) |
| Cleavability | No | No | Yes (in the mass spectrometer) | No |
| Advantages | Preserves protein charge, relatively simple reaction. | High reactivity, commercially available in various lengths. | Simplified data analysis, easier identification of cross-linked peptides.[1] | Provides evidence of direct interaction. |
| Disadvantages | Shorter shelf life in solution, potential for side reactions. | Can alter protein charge and lead to precipitation. | Can be more expensive, potential for incomplete cleavage. | Can be less efficient, requires accessible carboxyl and amine groups in close proximity. |
| Reported Cross-links | Data for closely related DMS shows ~10% cross-linking efficiency of histone pairs in nucleosomes.[2] | In a study on a multi-subunit complex, DSSO (an MS-cleavable NHS ester) identified almost 600 protein-protein interactions.[1] | DSSO identified 12,000 unique residue pairs in a whole-cell cross-linking study.[1] | N/A |
Experimental Protocols
A generalized protocol for using diimidate cross-linkers is provided below, which can be adapted for this compound.
Protocol for Protein Cross-linking with Diimidates (e.g., DME)
-
Buffer Preparation: Prepare a cross-linking buffer free of primary amines, such as 0.2 M triethanolamine, pH 8.0-8.5. Phosphate, borate, or HEPES buffers are also suitable. Avoid Tris-based buffers.[3]
-
Reagent Preparation: Immediately before use, dissolve the diimidate cross-linker in the cross-linking buffer to the desired concentration (e.g., 10 mM).[1] Imidoesters are susceptible to hydrolysis and should not be stored in solution.[3]
-
Cross-linking Reaction:
-
Quenching: Stop the reaction by adding a quenching solution containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[3]
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein mixture can be run on an SDS-PAGE gel to visualize the cross-linked products.
-
For mass spectrometry analysis, the protein mixture is typically subjected to in-solution or in-gel digestion with a protease such as trypsin.
-
The resulting peptide mixture is then desalted and analyzed by LC-MS/MS.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved in the mass spectrometry analysis of cross-linked peptides, the following diagrams are provided.
Caption: Experimental workflow for DME cross-linking and mass spectrometry analysis.
Caption: Reaction of DME with a primary amine on a protein.
Caption: Comparison of DME with other cross-linking reagents.
Conclusion
The selection of a cross-linking reagent is a critical decision in the structural analysis of proteins by mass spectrometry. This compound and other diimidates offer the distinct advantage of preserving the native charge of the protein, which can be crucial for maintaining protein complex integrity and solubility. However, the landscape of cross-linking chemistry is continually evolving, with MS-cleavable reagents offering significant benefits in terms of data analysis and identification confidence. Researchers should carefully consider the specific requirements of their experimental system to choose the most appropriate cross-linking strategy. This guide provides a foundational understanding to aid in this selection process and to design robust cross-linking mass spectrometry experiments.
References
A Head-to-Head Comparison: Isotopic Labeling with Dimethyl Ethanediimidate for Quantitative Proteomics
In the dynamic field of quantitative proteomics, researchers are constantly seeking robust, accurate, and cost-effective methods to unravel the complexities of the proteome. Among the various chemical labeling techniques, stable isotope dimethyl labeling has emerged as a powerful and accessible tool. This guide provides an in-depth comparison of dimethyl labeling with other widely used quantitative proteomics strategies, namely SILAC, iTRAQ, and TMT, supported by experimental data and detailed protocols.
Performance Comparison of Quantitative Proteomics Techniques
The choice of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, desired level of multiplexing, and budget. The following table summarizes the key performance characteristics of dimethyl labeling, SILAC, iTRAQ, and TMT.
| Feature | Dimethyl Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Principle | Chemical labeling of primary amines (N-terminus and lysine residues) with light, intermediate, or heavy isotopic forms of formaldehyde. | Metabolic labeling by incorporating stable isotope-labeled amino acids into proteins in vivo. | Chemical labeling of primary amines with isobaric tags that have a reporter ion, a balancer portion, and a reactive group. | Chemical labeling of primary amines with isobaric tags, similar to iTRAQ. |
| Multiplexing | Typically 2-plex or 3-plex. Can be extended to 5-plex with Lys-N digestion. | 2-plex or 3-plex. | 4-plex or 8-plex.[1] | Up to 16-plex and beyond.[1] |
| Applicability | Applicable to virtually any protein sample, including tissues and clinical samples.[2][3] | Primarily for cell cultures that can be metabolically labeled. Difficult for tissues or clinical samples. | Broadly applicable to various sample types. | Broadly applicable to various sample types. |
| Cost | Low cost, as the reagents (formaldehyde and sodium cyanoborohydride) are inexpensive.[2] | Can be expensive due to the cost of stable isotope-labeled amino acids and cell culture media.[4] | High cost of iTRAQ reagents.[5] | High cost of TMT reagents.[1] |
| Reproducibility | Good, but can be lower than SILAC as labeling occurs after protein digestion, introducing potential variability during sample handling. | High reproducibility, as samples are mixed at the beginning of the workflow, minimizing experimental variability. | Good reproducibility. | Good reproducibility. |
| Accuracy | Generally accurate, though ratio compression can be observed. | Highly accurate, considered a gold standard for quantitative proteomics. | Prone to ratio compression, where quantitative ratios are compressed towards 1:1, especially with complex samples. | Also susceptible to ratio compression, but newer reagents and methods aim to mitigate this. |
| Identifications | May result in slightly fewer peptide and protein identifications compared to SILAC.[5] | Often leads to a higher number of identified proteins and peptides.[5] | The chemical tag can sometimes interfere with fragmentation, potentially affecting identifications. | Similar to iTRAQ, the tag can influence fragmentation. |
Experimental Workflow: Dimethyl Labeling
The following diagram illustrates a typical workflow for quantitative proteomics using stable isotope dimethyl labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Protein Structural Analysis Using Dimethyl Ethanediimidate and Alternative Cross-Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology and drug development, understanding the three-dimensional architecture of proteins and their complexes is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein conformations and interactions, providing crucial distance constraints for computational modeling.[1][2] This guide offers a detailed comparison of dimethyl ethanediimidate (DME) with other commonly used cross-linking reagents, supported by experimental protocols and data to aid researchers in selecting the optimal tool for their structural analysis needs.
Introduction to Chemical Cross-Linking
Chemical cross-linking involves the covalent linkage of amino acid residues within a protein or between interacting proteins that are in close proximity.[2] The resulting cross-linked products are then typically digested, and the cross-linked peptides are identified by mass spectrometry. This information provides distance constraints that are invaluable for defining protein topologies and modeling protein complex structures.[1][2] The choice of cross-linking reagent is critical and depends on several factors, including the target amino acid residues, the desired spacer arm length, and the overall complexity of the protein system under investigation.
This compound (DME): An Overview
This compound belongs to the class of diimidoester cross-linkers. A significant advantage of this class of reagents is their ability to react with primary amines (the N-terminus and the side chain of lysine residues) while preserving the positive charge of the amino group. This charge preservation is crucial for maintaining the native electrostatic properties of the protein, thereby minimizing perturbations to its structure and interactions.
Comparison of this compound with Alternative Cross-Linkers
The selection of a cross-linker is a critical step in any structural analysis workflow. Below is a comparison of DME with other popular cross-linking reagents, including N-hydroxysuccinimide (NHS) esters and zero-length cross-linkers.
| Feature | This compound (DME) | Disuccinimidyl Suberate (DSS) & Bis(sulfosuccinimidyl) Suberate (BS3) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | Carbodiimide |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Carboxyl groups (Aspartic acid, Glutamic acid) and primary amines (Lysine) |
| Reaction pH | 7.0 - 10.0 | 7.0 - 9.0 | 4.5 - 7.5 |
| Charge Preservation | Preserves positive charge of amines | Neutralizes positive charge of amines | Forms a neutral amide bond |
| Spacer Arm Length | ~3 Å (estimated based on structure) | 11.4 Å | 0 Å (zero-length) |
| Cleavability | Non-cleavable | Non-cleavable | Not applicable (zero-length) |
| Solubility | Water-soluble | DSS is water-insoluble; BS3 is water-soluble | Water-soluble |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in chemical cross-linking experiments. Below are representative protocols for using this compound (adapted from protocols for similar diimidoesters) and the commonly used NHS-ester, DSS.
Protocol 1: Cross-Linking of a Protein Complex with this compound (DME)
This protocol is adapted from procedures for the related diimidoester, dimethyl adipimidate.[3]
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.5-8.5)
-
This compound dihydrochloride (DME)
-
Reaction Buffer: 0.2 M triethanolamine, pH 8.5
-
Quenching Buffer: 1 M glycine or 1 M ammonium bicarbonate
-
DMSO (optional, for enhancing cell permeability in in-situ experiments)
Procedure:
-
Sample Preparation: Prepare the purified protein complex at a concentration of 1-2 mg/mL in an amine-free buffer such as HEPES or PBS.
-
Cross-linker Preparation: Immediately before use, prepare a 10 mM stock solution of DME in the Reaction Buffer.
-
Cross-linking Reaction: Add the DME stock solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, and subsequent mass spectrometry.
Protocol 2: Cross-Linking with Disuccinimidyl Suberate (DSS)
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.0-8.0)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of 0.5-2 mg/mL in an amine-free buffer.
-
Cross-linker Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to prepare a 25 mM stock solution.
-
Cross-linking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.25-2 mM. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analysis: The sample is now ready for downstream processing and analysis by mass spectrometry.
Experimental Workflow and Data Analysis
The overall workflow for a chemical cross-linking experiment coupled with mass spectrometry involves several key steps, from sample preparation to data analysis.
Signaling Pathway Analysis: An Application of Cross-Linking
Chemical cross-linking can be instrumental in elucidating the transient protein-protein interactions that are central to signaling pathways. For instance, in a simplified kinase signaling cascade, cross-linking can capture the interaction between a receptor kinase, an adaptor protein, and a downstream kinase.
Conclusion
The structural analysis of proteins using chemical cross-linking is a dynamic and powerful field. This compound, as a representative of diimidoester cross-linkers, offers the significant advantage of preserving the native charge of proteins, which can be critical for studying electrostatic-dependent interactions. While direct quantitative comparisons of cross-linking efficiency with other reagents are not extensively documented in the literature, the unique properties of imidoesters make them a valuable tool in the structural biologist's arsenal. The choice of cross-linker should be carefully considered based on the specific protein system and the scientific questions being addressed. This guide provides the foundational knowledge and protocols to embark on the structural characterization of proteins using this compound and its alternatives.
References
Unveiling Protein Interactions: A Comparative Guide to Cross-linking with Dimethyl Ethanediimidate
For researchers, scientists, and drug development professionals seeking to elucidate the intricate dance of protein-protein interactions, chemical cross-linking stands as a powerful technique. By covalently linking interacting proteins, this method provides a snapshot of transient or stable complexes, offering invaluable insights into cellular signaling, protein function, and drug targeting. This guide provides a comprehensive comparison of dimethyl ethanediimidate (DME) with other common cross-linking agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Chemical Cross-linking
Chemical cross-linking utilizes reagents with two or more reactive groups that can form covalent bonds with specific functional groups on amino acid residues of proteins. This process effectively "freezes" protein complexes, allowing for their isolation, identification, and characterization. The choice of cross-linker is paramount and depends on several factors, including the target functional groups, the desired spacer arm length, and whether the cross-link needs to be cleavable for subsequent analysis.
This compound (DME): A Diimidoester for Amine-Specific Cross-linking
This compound (DME) belongs to the class of diimidoester cross-linkers. These reagents are homobifunctional, meaning they have two identical reactive groups, and specifically target primary amines (-NH2), which are predominantly found on the side chain of lysine residues and the N-terminus of polypeptide chains.
The reaction of DME with primary amines proceeds through an amidination reaction, resulting in the formation of a stable amidine bond. A key advantage of diimidoesters like DME is that this reaction preserves the positive charge of the original amine group, which can help maintain the native conformation of the protein complex by minimizing disruptions to electrostatic interactions.
A Researcher's Guide to Negative Control Experiments for Dimethyl Ethanediimidate (DME) Cross-Linking
For researchers, scientists, and drug development professionals utilizing dimethyl ethanediimidate (DME) for protein cross-linking, the implementation of rigorous negative controls is paramount to validate the specificity of observed interactions. This guide provides a comparative overview of essential negative control experiments, complete with detailed protocols and data presentation to ensure the reliability of your cross-linking results.
This compound (DME), a homobifunctional imidoester cross-linker, is a valuable tool for covalently capturing protein-protein interactions. It reacts with primary amines (such as the side chains of lysine residues and the N-termini of proteins) to form stable amidine bonds. However, to confidently attribute a cross-linked product to a specific interaction, it is crucial to perform negative control experiments that account for non-specific or random collisions.
Comparison of Key Negative Control Experiments
The two most fundamental negative control experiments for DME cross-linking are the "No Cross-linker Control" and the "Missing Interacting Partner Control." These controls are designed to demonstrate that the observed cross-linked species is dependent on both the presence of the cross-linking agent and the specific interacting protein.
| Control Experiment | Purpose | Expected Outcome | Interpretation of Unexpected Outcome |
| No Cross-linker Control | To ensure that the observed higher molecular weight band is a result of DME-mediated cross-linking and not due to protein aggregation or other non-covalent interactions stable enough to survive analysis. | The higher molecular weight band corresponding to the cross-linked complex should be absent. Only bands corresponding to the individual protein partners should be visible. | The presence of a higher molecular weight band suggests protein aggregation or a very strong non-covalent interaction. Further optimization of buffer conditions or protein concentration may be necessary. |
| Missing Interacting Partner Control | To demonstrate that the cross-linking is specific to the interaction between the two target proteins and not a result of self-cross-linking or non-specific interactions with other molecules in the sample. | The higher molecular weight band corresponding to the cross-linked complex should be absent. Only the band for the single protein present in the reaction should be visible. | The appearance of a higher molecular weight band could indicate self-oligomerization of the protein or interaction with a contaminant. |
Experimental Protocols
Below are detailed protocols for a typical DME cross-linking experiment and the corresponding negative controls.
Protocol 1: DME Cross-Linking of Two Interacting Proteins (Positive Experiment)
-
Protein Preparation:
-
Prepare purified protein A and protein B in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
The final concentration of each protein should be empirically determined but typically ranges from 1-10 µM.
-
-
Cross-Linking Reaction:
-
Prepare a fresh 100 mM stock solution of this compound (DME) in the same amine-free buffer.
-
In a microcentrifuge tube, combine protein A and protein B to the desired final concentrations.
-
Add the DME stock solution to the protein mixture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DME is quenched.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE followed by Coomassie staining or Western blotting. A new, higher molecular weight band corresponding to the cross-linked protein A-protein B complex is expected.
-
For more detailed analysis, the cross-linked bands can be excised and subjected to mass spectrometry to identify the cross-linked peptides.
-
Protocol 2: No Cross-linker Negative Control
-
Protein Preparation:
-
Follow step 1 of Protocol 1 to prepare protein A and protein B.
-
-
Mock Reaction:
-
In a microcentrifuge tube, combine protein A and protein B to the same final concentrations as in the positive experiment.
-
Instead of adding the DME stock solution, add an equal volume of the amine-free buffer.
-
Incubate the reaction mixture for the same duration and at the same temperature as the positive experiment (30-60 minutes at room temperature).
-
-
Quenching (Mock):
-
Add the quenching buffer as in step 3 of Protocol 1.
-
-
Analysis:
-
Analyze the sample alongside the positive experiment sample on an SDS-PAGE gel. The higher molecular weight band seen in the positive experiment should be absent.
-
Protocol 3: Missing Interacting Partner Negative Control
-
Protein Preparation:
-
Prepare two separate reaction tubes. In one, have protein A at the same concentration as the positive experiment. In the other, have protein B at the same concentration. Use the same amine-free buffer.
-
-
Cross-Linking Reaction:
-
Add the DME stock solution to each tube to the same final concentration used in the positive experiment.
-
Incubate both tubes for 30-60 minutes at room temperature.
-
-
Quenching:
-
Quench the reactions in both tubes as described in step 3 of Protocol 1.
-
-
Analysis:
-
Run the samples from both tubes on the same SDS-PAGE gel as the positive experiment. The higher molecular weight band corresponding to the protein A-protein B complex should not be present in either lane.
-
Data Presentation
Quantitative analysis of the cross-linking efficiency can be performed by densitometry of the bands on an SDS-PAGE gel. The intensity of the cross-linked band in the positive experiment can be compared to the lack of corresponding bands in the negative controls.
| Experiment | Protein A | Protein B | DME | Expected Banding Pattern on SDS-PAGE | Example Densitometry (% of Total Lane Intensity) |
| Positive | + | + | + | Bands for Protein A, Protein B, and a higher MW cross-linked A-B complex. | Protein A: 40%, Protein B: 40%, A-B Complex: 20% |
| No Cross-linker Control | + | + | - | Bands for Protein A and Protein B only. | Protein A: 50%, Protein B: 50%, A-B Complex: 0% |
| Missing Partner A | - | + | + | Band for Protein B only. | Protein B: 100%, A-B Complex: 0% |
| Missing Partner B | + | - | + | Band for Protein A only. | Protein A: 100%, A-B Complex: 0% |
Note: The densitometry values are illustrative. Actual percentages will vary depending on the reaction efficiency.
Visualizing the Workflow and Logic
To further clarify the experimental design, the following diagrams illustrate the workflows and the logical basis for the negative controls.
Caption: Experimental workflows for DME cross-linking and negative controls.
Caption: Logical relationships tested by negative control experiments.
By systematically performing and comparing the results of these negative control experiments with your primary DME cross-linking experiment, you can significantly increase the confidence in your findings and provide robust, publication-quality data.
A Comparative Guide to Cleavable and Non-Cleavable Imidoester Cross-Linkers for In-Depth Protein Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and structural analysis, the choice of cross-linking agent is a critical determinant of experimental success. This guide provides a detailed comparison of cleavable and non-cleavable analogs of dimethyl ethanediimidate, offering insights into their respective mechanisms, applications, and performance based on available experimental data. While direct analogs of this compound are not widely commercially available, this guide will focus on two closely related and well-characterized homobifunctional imidoester cross-linkers: the non-cleavable Dimethyl Adipimidate (DMA) and the cleavable Dimethyl 3,3'-dithiobispropionimidate (DTBP).
Introduction to Imidoester Cross-Linkers
Imidoester cross-linkers are a class of reagents that react primarily with the primary amino groups of proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable amidine bond, which importantly preserves the original positive charge of the modified amine, thus minimizing disruptions to the protein's native structure and function. These characteristics make imidoesters valuable tools for a range of applications, including the stabilization of protein complexes for structural studies, the investigation of protein-protein interactions, and the preparation of immunogens.
The Great Divide: Cleavable vs. Non-Cleavable Cross-Linkers
The fundamental difference between these two classes of reagents lies in the ability to break the cross-link after it has been formed. This seemingly simple feature has profound implications for experimental design and data analysis, particularly in the context of mass spectrometry-based proteomics.
Non-cleavable cross-linkers , such as Dimethyl Adipimidate (DMA), create a permanent, stable link between interacting proteins or within a single protein. This stability is advantageous for applications where the primary goal is to stabilize a protein complex for structural analysis by techniques like X-ray crystallography or cryo-electron microscopy. However, the analysis of non-cleavably cross-linked peptides by mass spectrometry can be complex, as the intact cross-linked peptides are often large and produce convoluted fragmentation spectra.
Cleavable cross-linkers , exemplified by Dimethyl 3,3'-dithiobispropionimidate (DTBP), contain a spacer arm with a labile bond—in the case of DTBP, a disulfide bond. This allows for the cross-link to be broken under specific conditions, typically through reduction. The ability to cleave the cross-linker simplifies the identification of cross-linked peptides in mass spectrometry. By analyzing the sample before and after cleavage, researchers can more easily identify the constituent peptides of a cross-link, significantly aiding in the mapping of protein interaction sites.
At a Glance: DMA vs. DTBP
| Feature | Dimethyl Adipimidate (DMA) (Non-Cleavable) | Dimethyl 3,3'-dithiobispropionimidate (DTBP) (Cleavable) |
| Structure | See Diagram 1 | See Diagram 2 |
| Spacer Arm Length | 8.6 Å | 11.9 Å |
| Reactive Group | Imidoester | Imidoester |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Cleavability | No | Yes (Disulfide bond) |
| Cleavage Conditions | N/A | Reduction (e.g., DTT, TCEP, β-mercaptoethanol) |
| Primary Applications | Stabilization of protein complexes for structural analysis, studies of quaternary structure. | Mass spectrometry-based protein interaction mapping, identification of cross-linked peptides. |
| Advantages | High stability of the cross-link, simpler reaction chemistry. | Facilitates identification of cross-linked peptides in MS, allows for recovery of individual proteins. |
| Disadvantages | Complex data analysis in mass spectrometry, irreversible cross-linking. | Potential for incomplete cleavage, introduction of a reactive thiol group upon cleavage. |
Delving into the Chemistry: Reaction and Cleavage Mechanisms
The reaction of both DMA and DTBP with primary amines proceeds through the formation of an amidine bond. This reaction is typically carried out at a slightly alkaline pH (pH 8-9) to ensure the deprotonation of the primary amino groups, making them more nucleophilic.
For the cleavable cross-linker DTBP, the disulfide bond in the spacer arm can be readily cleaved by reducing agents.
Experimental Protocols
General Considerations for Imidoester Cross-Linking
-
Buffer Selection: Use amine-free buffers such as phosphate, borate, carbonate, or HEPES at a pH between 8 and 9 for optimal reaction efficiency. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins for reaction with the imidoester.[1]
-
Reagent Preparation: Imidoesters are moisture-sensitive and should be dissolved in the reaction buffer immediately before use. Do not store imidoesters in solution.[2]
-
Quenching: The cross-linking reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2]
Protocol for Non-Cleavable Cross-Linking with DMA
-
Protein Preparation: Prepare the protein sample in an appropriate amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0) at a concentration of 1-5 mg/mL.[3]
-
Cross-linker Addition: Add a 10- to 30-fold molar excess of DMA to the protein solution. The optimal molar excess should be determined empirically for each system.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for an additional 15 minutes.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol for Cleavable Cross-Linking with DTBP
-
Protein Preparation: Prepare the protein sample in an amine-free buffer as described for DMA.
-
Cross-linker Addition: Add a 10- to 30-fold molar excess of DTBP to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction as described for DMA.
-
Cleavage (Optional, for analysis): To cleave the cross-links, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 50-100 mM and incubate at 37°C for 30 minutes.
-
Analysis: Analyze the cross-linked and cleaved samples by SDS-PAGE (under reducing and non-reducing conditions) or mass spectrometry.
Mass Spectrometry Workflow for Cross-Link Identification
The identification of cross-linked peptides by mass spectrometry is a powerful technique for mapping protein interaction sites and defining protein topology.
Performance and Experimental Data
The primary performance metric that distinguishes DTBP is its cleavage efficiency. The reduction of the disulfide bond in DTBP is typically highly efficient under standard laboratory conditions (e.g., 50-100 mM DTT at 37°C for 30 minutes). This near-complete cleavage is essential for the subsequent simplification of mass spectra.
Side Reactions and Considerations
A potential side reaction for imidoesters is hydrolysis, which increases with time and can compete with the desired cross-linking reaction. Therefore, it is crucial to use freshly prepared cross-linker solutions. Additionally, at pH values below 10, there is a possibility of monofunctional modification, where only one arm of the cross-linker reacts with a protein, leading to "dead-end" modifications.[1]
Conclusion
The choice between a cleavable and a non-cleavable imidoester cross-linker is dictated by the specific research question and the analytical methods to be employed.
-
Non-cleavable cross-linkers like DMA are the preferred choice when the primary goal is to create highly stable protein conjugates or to stabilize a protein complex for high-resolution structural studies where the irreversibility of the cross-link is an advantage.
-
Cleavable cross-linkers such as DTBP are indispensable for studies focused on the detailed mapping of protein-protein interaction sites using mass spectrometry. The ability to cleave the cross-linker greatly simplifies data analysis and increases the confidence in the identification of cross-linked peptides.
By carefully considering the advantages and disadvantages of each type of reagent and optimizing the experimental conditions, researchers can effectively utilize these powerful tools to gain deeper insights into the intricate world of protein structure and function.
References
Benchmarking Dimethyl Ethanediimidate: A Comparative Guide to Modern Protein Cross-Linkers
For researchers, scientists, and drug development professionals navigating the complex landscape of protein cross-linking, the choice of reagent is paramount. This guide provides a comprehensive comparison of the traditional cross-linker, dimethyl ethanediimidate (DME), against newer alternatives, offering insights into their performance, protocols, and applications in elucidating protein structure and interactions.
This compound (DME), a homobifunctional imidoester, has long been a staple in the toolbox of biochemists for covalently linking interacting proteins. Its utility lies in its ability to react with primary amines on lysine residues and N-termini, forming amidine bonds that preserve the native charge of the protein. However, the advent of new cross-linking technologies, particularly those designed for mass spectrometry (MS), necessitates a re-evaluation of traditional methods. This guide aims to provide a clear, data-driven comparison to inform the selection of the most appropriate cross-linker for your research needs.
Performance Comparison of Amine-Reactive Cross-Linkers
The selection of a cross-linker is often a trade-off between efficiency, specificity, and the requirements of downstream analysis. While direct quantitative comparisons across all cross-linkers under identical conditions are not always available in published literature, the following tables summarize the key characteristics and performance metrics gleaned from various studies to guide your decision-making process.
| Feature | This compound (DME) & other Imidoesters (e.g., DMS, DMA) | NHS-ester Cross-Linkers (e.g., DSS, BS3) | Newer Generation Cross-Linkers (e.g., DSSO, DSBU, Photo-reactive) |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | NHS ester, photo-reactive groups (e.g., diazirines), etc. |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines, some can target other residues (e.g., acidic residues, or non-specifically via photo-activation) |
| Charge Preservation | Yes (maintains positive charge) | No (neutralizes positive charge) | Varies by reagent |
| Spacer Arm Length | Variable (e.g., DMA: 8.6 Å, DMS: 11.0 Å) | Variable (e.g., DSS/BS3: 11.4 Å) | Wide range available, including MS-cleavable spacers |
| Solubility | Generally water-soluble | Varies (DSS is membrane-permeable, BS3 is water-soluble and membrane-impermeable) | Designed for various applications (water-soluble, membrane-permeable, etc.) |
| Reaction pH | 7.0 - 10.0 | 7.0 - 9.0 | Typically 7.0 - 9.0 for NHS esters |
| Cleavability | Not typically cleavable | Not typically cleavable | Often MS-cleavable (e.g., DSSO, DSBU) |
Table 1: General Characteristics of Amine-Reactive Cross-Linkers
| Performance Metric | This compound (DME) & other Imidoesters | NHS-ester Cross-Linkers (e.g., DSS, BS3) | Newer Generation Cross-Linkers |
| Cross-Linking Efficiency | Generally considered effective, but can be susceptible to hydrolysis. | High reactivity, but also prone to hydrolysis. Newer reagents show improved efficiency. For example, some novel cross-linkers demonstrate approximately 30% more cross-linked complex formation compared to DSS[1]. | Often designed for higher efficiency and faster reaction times (up to 10 times faster than DSS in some cases)[1]. MS-cleavable features can lead to a higher number of identified cross-links. |
| Specificity | Specific for primary amines. | Highly specific for primary amines. | Can be highly specific (e.g., for amines) or broader (photo-reactive). Some newer reagents have been developed to target other residues like acidic amino acids[2]. |
| Side Reactions | Can include reactions with hydroxyl groups at higher pH. | Can have side reactions with serine, threonine, and tyrosine residues, although this is reported to be infrequent[3]. | Designed to minimize side reactions and improve data interpretation. |
| Impact on Protein Structure | Preservation of charge can help maintain native protein conformation. | Neutralization of charge may lead to localized structural perturbations. | Varies; some are designed to have minimal structural impact. |
| Suitability for MS | Can be used, but analysis of non-cleavable cross-links is complex. | Widely used, but non-cleavable nature presents challenges for data analysis. | Excellent, especially MS-cleavable versions that simplify data analysis and increase confidence in identifications. |
Table 2: Performance Comparison of Cross-Linkers
Experimental Protocols
Detailed and optimized protocols are crucial for successful cross-linking experiments. Below are representative protocols for imidoester and NHS-ester cross-linkers.
Protocol 1: In-Solution Protein Cross-Linking with Dimethyl Suberimidate (DMS) - An Imidoester Cross-linker
This protocol is adapted for a generic protein-protein interaction study.
Materials:
-
Purified protein complex (0.25 to 1 mg/ml)
-
Cross-linking buffer: 20 mM HEPES or Sodium Phosphate buffer, pH 7.5 - 8.5
-
Dimethyl suberimidate (DMS)
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Laemmli sample buffer
Procedure:
-
Prepare the protein solution in the cross-linking buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Immediately before use, dissolve DMS in the cross-linking buffer to a concentration of 6 mg/ml. Adjust the pH of the DMS solution to 8.5 with NaOH[4].
-
Add the DMS solution to the protein solution to a final concentration of 1 or 2 mg/ml[4].
-
Incubate the reaction mixture for 3 hours at room temperature[4].
-
Terminate the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM to quench the unreacted DMS[5].
-
Incubate for an additional 15 minutes at room temperature.
-
Add Laemmli sample buffer to the cross-linked sample.
-
Analyze the results by SDS-PAGE and subsequent mass spectrometry.
Protocol 2: Cell Surface Protein Cross-Linking with BS3 - An NHS-ester Cross-linker
This protocol is designed for cross-linking proteins on the surface of living cells.
Materials:
-
Suspension cells
-
Phosphate-buffered saline (PBS), pH 8.0
-
Bis(sulfosuccinimidyl) suberate (BS3)
-
Quench Solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.
-
Immediately before use, prepare a fresh solution of BS3 in PBS.
-
Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction on ice for 30-60 minutes.
-
Quench the reaction by adding the Quench Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes on ice.
-
Proceed with cell lysis and subsequent analysis (e.g., immunoprecipitation, SDS-PAGE, mass spectrometry).
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context is facilitated by clear diagrams. The following visualizations, created using the DOT language, illustrate a typical cross-linking mass spectrometry workflow and a generic signaling pathway where protein-protein interactions are critical.
Figure 1. A generalized workflow for cross-linking mass spectrometry (XL-MS).
Figure 2. A simplified signaling pathway illustrating key protein-protein interactions.
Conclusion
The choice of a cross-linking reagent is a critical decision in the study of protein interactions and structure. While traditional imidoester cross-linkers like this compound have their merits, particularly in preserving the native charge of proteins, newer generations of cross-linkers offer significant advantages in terms of efficiency, reaction speed, and, most notably, compatibility with mass spectrometry. MS-cleavable cross-linkers, in particular, have revolutionized the field by simplifying data analysis and increasing the confidence of cross-link identification. For researchers aiming to leverage the power of XL-MS for in-depth structural analysis, the adoption of these modern reagents is highly recommended. This guide serves as a starting point for navigating the available options, and the optimal choice will ultimately depend on the specific biological question, the nature of the protein system under investigation, and the analytical capabilities at hand.
References
- 1. covalx.com [covalx.com]
- 2. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ksre-fgsc-p.prod.aws.ksu.edu [ksre-fgsc-p.prod.aws.ksu.edu]
- 5. fgsc.net [fgsc.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Ethanediimidate
For Immediate Implementation by Laboratory Personnel
The following document provides critical safety and logistical information for the handling and disposal of Dimethyl ethanediimidate. This guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Core Safety Principles:
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is imperative. Based on data from structurally similar compounds, such as N,N'-dimethyl-1,2-ethanediamine and N,N-dimethylethylenediamine, it should be assumed that this compound is a flammable, corrosive liquid and vapor that can cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to mitigate the risks associated with handling this compound. All personnel must be trained in the proper use and limitations of their PPE.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Minimum Requirement | Recommended Specifications |
| Eye and Face Protection | Safety glasses with side shields | Tight-sealing safety goggles and a face shield.[2] |
| Skin Protection | Chemical-resistant gloves and a lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Consider a chemical-resistant apron or coveralls for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | For situations with potential for aerosolization or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
| Footwear | Closed-toe shoes | Chemical-resistant boots may be necessary for spill response. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring safe handling throughout the lifecycle of this compound in the laboratory.
Pre-Handling and Preparation
-
Information and Training: All personnel must review this safety guide and any available chemical safety information. Training on the proper use of PPE, emergency procedures, and spill response is mandatory.
-
Work Area Preparation: Ensure a certified chemical fume hood is operational. Clear the work area of all unnecessary equipment and materials.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Have a spill kit rated for flammable and corrosive liquids available.
Handling and Use
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
Chemical Handling:
-
Conduct all work in a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Avoid direct contact with the liquid and inhalation of vapors.
-
Post-Handling
-
Decontamination: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent.
-
PPE Removal: Remove gloves and other disposable PPE, turning them inside out to prevent contamination of the skin. Dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not pour down the drain.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
